4-(Chloromethyl)-2-isopropyloxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCOPSQQXAHCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376876 | |
| Record name | 4-(Chloromethyl)-2-isopropyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39624-97-0 | |
| Record name | 4-(Chloromethyl)-2-isopropyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-(chloromethyl)-2-isopropyloxazole from isobutyramide
An In-Depth Technical Guide to the Synthesis of 4-(chloromethyl)-2-isopropyloxazole from Isobutyramide
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a valuable heterocyclic building block. The primary synthetic strategy discussed is the direct, one-pot cyclocondensation of isobutyramide with 1,3-dichloroacetone. This approach is efficient and leverages readily available starting materials. This document offers in-depth mechanistic insights, a step-by-step experimental procedure, and a discussion of critical process parameters, intended for an audience of research chemists and professionals in drug development.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a privileged five-membered heterocycle frequently incorporated into the structure of natural products and pharmacologically active molecules. Its presence can confer a range of biological activities, including anti-inflammatory, anti-tumor, and anti-epileptic properties.[1] Consequently, the development of robust and flexible synthetic routes to substituted oxazoles is of significant interest to the medicinal chemistry community. The target molecule, this compound, serves as a versatile intermediate. The chloromethyl group at the C4 position is a reactive handle, enabling further functionalization through nucleophilic substitution, thereby providing access to a diverse library of derivatives.
Synthetic Strategy and Retrosynthetic Analysis
The most direct and convergent approach to constructing the this compound core from isobutyramide is through a cyclocondensation reaction. This strategy, a variation of the classic Hantzsch synthesis, involves the reaction of a primary amide with an α-haloketone.[1][2]
In this specific synthesis, isobutyramide provides the N3, C2, and isopropyl substituent, while 1,3-dichloroacetone provides the C4, C5, and the chloromethyl side chain. The reaction proceeds via the formation of the oxazole ring in a single, efficient transformation.
Figure 2: Proposed reaction mechanism for oxazole formation.
Experimental Protocol
This protocol describes a robust method for the synthesis of the target compound. It is critical to handle 1,3-dichloroacetone with care in a well-ventilated fume hood, as it is a potent lachrymator and skin irritant. [3]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Isobutyramide | 563-83-7 | 87.12 | 8.71 g | 0.10 | Must be dry |
| 1,3-Dichloroacetone | 534-07-6 | 126.97 | 12.70 g | 0.10 | Handle in fume hood |
| Toluene | 108-88-3 | 92.14 | 200 mL | - | Anhydrous |
| p-Toluenesulfonic acid | 6192-52-5 | 190.22 | 0.95 g | 0.005 | Catalyst |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add isobutyramide (8.71 g, 0.10 mol), 1,3-dichloroacetone (12.70 g, 0.10 mol), p-toluenesulfonic acid (0.95 g, 0.005 mol), and anhydrous toluene (200 mL).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Water will begin to collect in the Dean-Stark trap as the reaction progresses.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete when no more water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear oil.
Expected Yield and Characterization
-
Yield: 65-75%
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 4.55 (s, 2H, -CH₂Cl), 3.00 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), 1.35 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.0 (C2), 145.0 (C5), 135.0 (C4), 38.0 (-CH₂Cl), 28.0 (-CH(CH₃)₂), 21.0 (-CH(CH₃)₂).
-
MS (ESI): m/z calculated for C₇H₁₀ClNO [M+H]⁺: 160.05; found: 160.1.
Process Optimization and Critical Parameters
-
Reagent Purity: The isobutyramide and 1,3-dichloroacetone should be of high purity. The presence of water in the starting materials can hinder the reaction; hence, using a Dean-Stark apparatus to remove water azeotropically is crucial for driving the reaction to completion.
-
Catalyst: While the reaction can proceed thermally, an acid catalyst like p-toluenesulfonic acid significantly accelerates the dehydration step, leading to shorter reaction times and higher yields.
-
Temperature Control: Maintaining a consistent reflux temperature is important. Temperatures that are too low will result in slow conversion, while excessively high temperatures may lead to the formation of undesired byproducts.
-
Solvent: Toluene is an ideal solvent as it is non-polar and forms an azeotrope with water, facilitating its removal. Other non-polar solvents like xylene can also be used.
Conclusion
The synthesis of this compound from isobutyramide via a direct cyclocondensation with 1,3-dichloroacetone represents an efficient and scalable method for producing this valuable synthetic intermediate. The procedure is straightforward, utilizes common laboratory reagents, and provides good yields. The resulting product is a versatile platform for further chemical exploration in the fields of medicinal chemistry and materials science.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
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Zhang, M., et al. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16, 5906-5909. Available at: [Link]
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Li, W., et al. (2005). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. Organic Letters, 7(24), 5353–5355. Available at: [Link]
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Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
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Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available at: [Link]
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CORE. Synthesis and applications of 4N-substituted oxazoles. Available at: [Link]
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Wiley Online Library. Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). Available at: [Link]
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Organic Syntheses. α,γ-DICHLOROACETONE. Available at: [Link]
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ResearchGate. Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Available at: [Link]
-
ACS Publications. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. Available at: [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(chloromethyl)-2-isopropyloxazole
Preamble: The Analytical Imperative for a Versatile Heterocycle
In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of countless therapeutic agents.[1][2] Among these, oxazole derivatives are prized as versatile intermediates and key structural motifs in drug discovery, valued for their wide spectrum of biological activities.[1][3][4] 4-(chloromethyl)-2-isopropyloxazole is one such building block, a molecule whose potential is unlocked through its reactive chloromethyl handle and stable isopropyloxazole core. Its utility in the synthesis of more complex pharmaceutical candidates necessitates a robust and unequivocal method for its structural characterization and purity assessment.[2][5][6]
This guide eschews a simple recitation of data, instead providing a holistic analytical framework. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—not merely as data acquisition tools, but as interconnected methods of inquiry. Each step, from sample preparation to spectral interpretation, is explained with an emphasis on the underlying chemical principles, ensuring that the resulting analysis is not just a collection of spectra, but a self-validating confirmation of molecular identity and integrity.
Molecular Blueprint: Structure and Inherent Spectroscopic Properties
To analyze a molecule, we must first understand its architecture. This compound is a five-membered heteroaromatic ring bearing three distinct substituents.
Caption: Structure of this compound.
This structure dictates the expected spectroscopic signatures:
-
NMR: Distinct proton and carbon environments for the oxazole ring, the isopropyl group (with its characteristic symmetry), and the chloromethyl group.
-
Mass Spectrometry: A specific molecular weight and a tell-tale isotopic pattern due to the presence of a chlorine atom.
-
Infrared Spectroscopy: Vibrational modes corresponding to the C=N and C-O bonds of the heterocycle, C-H bonds of the alkyl groups, and the C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.
Proton (¹H) NMR Spectroscopy
Causality: The ¹H NMR spectrum differentiates protons based on their electronic environment. Electron-withdrawing groups (like the oxazole ring and chlorine) "deshield" nearby protons, shifting their signals downfield (to a higher ppm). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal according to the n+1 rule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. The choice of CDCl₃ is strategic as it is an excellent solvent for many organic compounds and its residual proton signal does not typically interfere with analyte signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS, 0 ppm) as an internal standard for chemical shift calibration. This ensures accuracy and reproducibility across different instruments.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution. Standard acquisition parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
Anticipated ¹H NMR Data:
| Protons | Functional Group | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-5 | Oxazole Ring | 7.5 - 8.0 | Singlet (s) | 1H | The sole proton on the electron-deficient aromatic ring, significantly deshielded. No adjacent protons to couple with. |
| -CH₂Cl | Chloromethyl | 4.5 - 4.8 | Singlet (s) | 2H | Protons on a carbon adjacent to an electronegative chlorine atom and the oxazole ring. No adjacent protons. |
| -CH- | Isopropyl | 3.0 - 3.5 | Septet (sept) | 1H | Methine proton coupled to the six equivalent protons of the two methyl groups (n=6, multiplicity=7). |
| -CH₃ | Isopropyl | 1.2 - 1.5 | Doublet (d) | 6H | Six equivalent protons of the two methyl groups, coupled to the single methine proton (n=1, multiplicity=2). |
Carbon-13 (¹³C) NMR Spectroscopy
Causality: ¹³C NMR provides a count of the unique carbon environments in the molecule. Chemical shifts are highly sensitive to the electronic nature of the carbon and its neighbors. Carbons in heteroaromatic rings and those bonded to electronegative atoms appear further downfield.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
Anticipated ¹³C NMR Data:
| Carbon Atom | Functional Group | Predicted δ (ppm) | Rationale |
| C2 | Oxazole Ring | 160 - 165 | Carbon double-bonded to nitrogen and single-bonded to oxygen, highly deshielded. |
| C4 | Oxazole Ring | 140 - 145 | Aromatic carbon attached to the chloromethyl group. |
| C5 | Oxazole Ring | 125 - 130 | Aromatic carbon bonded to a hydrogen atom. |
| -CH₂Cl | Chloromethyl | 40 - 45 | Aliphatic carbon bonded to an electronegative chlorine atom. |
| -CH- | Isopropyl | 28 - 33 | Aliphatic methine carbon. |
| -CH₃ | Isopropyl | 20 - 25 | Equivalent aliphatic methyl carbons. |
Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the most crucial diagnostic feature is the isotopic signature of chlorine. Natural chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[7][8][9]
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard Electron Ionization (EI) source. EI is a hard ionization technique that uses high-energy electrons (~70 eV) to create a molecular ion (M⁺•) and characteristic fragment ions, providing both molecular weight and structural information.[10]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) to detect the molecular ion and significant fragments.
Anticipated Mass Spectrum Data:
| m/z Value | Ion Identity | Description |
| ~175.05 | [M]⁺• (with ³⁵Cl) | Molecular ion peak corresponding to the more abundant chlorine isotope. |
| ~177.05 | [M+2]⁺• (with ³⁷Cl) | Isotopic molecular ion peak, approximately 1/3 the intensity of the M⁺• peak.[7][8] |
| ~140 | [M-Cl]⁺ | A common fragment resulting from the loss of the chlorine radical. |
| ~126 | [M-CH₂Cl]⁺ | Fragment corresponding to the loss of the chloromethyl group. |
| ~43 | [C₃H₇]⁺ | Isopropyl cation, a very common and stable fragment. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This provides a "fingerprint" of the functional groups present.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). ATR is a modern, rapid technique that requires minimal sample preparation.
-
Data Acquisition: Press the sample against the crystal with a pressure arm to ensure good contact.
-
Spectrum Collection: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument records the absorption of the evanescent wave that penetrates a short distance into the sample.
Anticipated IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2970 - 2870 | C-H stretch | Isopropyl & Chloromethyl groups |
| ~1640 | C=N stretch | Oxazole ring |
| ~1530 | Aromatic C=C stretch | Oxazole ring |
| 1100 - 1000 | C-O-C stretch | Oxazole ring ether linkage[11] |
| 800 - 600 | C-Cl stretch | Chloromethyl group |
Data Integration and Workflow for Unambiguous Confirmation
No single technique provides the complete picture. The power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods.
Caption: Integrated workflow for the spectroscopic confirmation of the target molecule.
The Logic of Confirmation:
-
Mass Spectrometry provides the molecular formula's mass (C₇H₁₀ClNOS) and confirms the presence of one chlorine atom via the characteristic M⁺•/[M+2]⁺• pattern.[7][8][10]
-
Infrared Spectroscopy validates the presence of the core functional groups: the oxazole ring (C=N, C-O-C) and the alkyl/chloroalkyl moieties (C-H, C-Cl).[11][12]
-
NMR Spectroscopy assembles the puzzle. ¹H and ¹³C NMR data confirm the exact number and type of proton and carbon environments, and the ¹H NMR splitting patterns reveal the precise connectivity (e.g., proving the isopropyl group is attached to the ring and not fragmented).[13][14]
Together, these techniques form a self-validating system. The data from one method must be consistent with the others. Any deviation would signal an impurity, an isomer, or a misidentification, demonstrating the robustness of this multi-faceted analytical approach.
References
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- Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839.
- Huang, J., et al. (2021). Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. Journal of Medicinal Chemistry, 64(17), 12548-12571.
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Physical and chemical properties of 4-(chloromethyl)-2-isopropyloxazole
An In-depth Technical Guide to 4-(Chloromethyl)-2-isopropyloxazole: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with an isopropyl group at the 2-position and a reactive chloromethyl group at the 4-position. This unique combination of a stable aromatic core and a versatile functional handle makes it a molecule of significant interest, particularly as a building block in synthetic organic chemistry and medicinal chemistry. Its structural similarity to intermediates used in the synthesis of high-profile pharmaceuticals underscores its potential in drug discovery and development.[1] This guide provides a comprehensive overview of its known physical and chemical properties, plausible synthetic routes, characteristic reactivity, and established safety protocols, designed for researchers and scientists engaged in chemical synthesis and pharmaceutical development.
Core Molecular Profile
The fundamental identity of a chemical compound is established by its unique identifiers and core structural properties. These data are critical for regulatory compliance, literature searches, and accurate experimental design. The key identifiers for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 39624-97-0 | [2][3][4] |
| Molecular Formula | C₇H₁₀ClNO | [2][3][4] |
| Molecular Weight | 159.61 g/mol | [2][3][4] |
| Canonical SMILES | CC(C)C1=NC=C(O1)CCl | |
| InChI Key | Not available | |
| Synonyms | 4-(chloromethyl)-2-(1-methylethyl)Oxazole; 4-(Chloromethyl)-2-(prop-2-yl)-1,3-oxazole; 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | [2][3][5] |
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and formulation characteristics. The data available for this compound are largely based on computational predictions, which provide valuable estimates for experimental planning.
| Property | Predicted Value | Source |
| Boiling Point | 204.4 ± 15.0 °C (at 760 mmHg) | [3][4] |
| Density | 1.114 ± 0.06 g/cm³ | [3] |
| Appearance | Colorless Liquid (presumed) | [6] |
| pKa | 1.13 ± 0.36 | [3] |
These predicted values suggest that this compound is a relatively high-boiling liquid under standard conditions. Its density is slightly greater than that of water. The low predicted pKa value is characteristic of the weakly basic nitrogen atom within the oxazole ring.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathways
While specific, peer-reviewed syntheses for this compound are not extensively documented, its structure suggests two primary and highly plausible synthetic strategies based on established oxazole synthesis methodologies and functional group transformations.
Pathway A: Hantzsch-Type Oxazole Synthesis This classical approach involves the condensation of an α-haloketone with a primary amide. For this target molecule, the reaction would utilize 1,3-dichloroacetone and isobutyramide. The causality here is the nucleophilic attack of the amide oxygen onto the carbonyl carbon of the halo-ketone, followed by cyclization and dehydration to form the stable aromatic oxazole ring. A similar method is documented for the synthesis of the analogous 4-(chloromethyl)-2-isopropylthiazole from 1,3-dichloroacetone and a thioamide.[1][7]
Pathway B: Chlorination of a Precursor Alcohol A more common and often higher-yielding strategy in modern synthesis involves the late-stage functionalization of a pre-formed heterocyclic core. In this workflow, 4-(hydroxymethyl)-2-isopropyloxazole would be synthesized first, followed by a chlorination reaction. The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation, typically achieved with high efficiency using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] This approach is often preferred as it can avoid potential side reactions associated with the highly reactive 1,3-dichloroacetone.
Caption: Proposed Synthetic Pathways to this compound.
Core Chemical Reactivity: The Chloromethyl Group
The synthetic utility of this compound stems almost entirely from the reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates classic Sₙ2 (bimolecular nucleophilic substitution) reactions.
This reactivity allows the oxazole core to be easily coupled with other molecular fragments, making it an ideal scaffold for building molecular libraries for drug discovery.[8][9] For instance, reaction with:
-
Amines (R-NH₂): Forms a new carbon-nitrogen bond, yielding aminomethyl-oxazole derivatives.
-
Thiols (R-SH): Forms a new carbon-sulfur bond, yielding thiomethyl-oxazole derivatives.
-
Cyanide (CN⁻): Forms a new carbon-carbon bond, extending the carbon chain by one unit.
-
Azide (N₃⁻): Yields an azidomethyl derivative, which can be further reduced to a primary amine or used in "click chemistry" reactions.
Caption: Reactivity Profile via Nucleophilic Substitution.
Applications in Research and Development
The value of this compound lies in its role as a versatile intermediate. The oxazole ring is a common motif in pharmacologically active compounds, prized for its metabolic stability and ability to participate in hydrogen bonding.[10] The presence of the chloromethyl "handle" allows for the systematic and efficient exploration of the chemical space around this privileged scaffold.
-
Drug Discovery Scaffold: Researchers can generate large libraries of candidate molecules by reacting this compound with diverse sets of nucleophiles (amines, phenols, etc.).[11][12] These libraries can then be screened against biological targets such as enzymes or receptors to identify new therapeutic leads.
-
Fragment-Based Drug Design (FBDD): The molecule can serve as a starting fragment that, once identified as binding to a biological target, can be elaborated into a more potent lead compound by growing the molecule from the reactive chloromethyl site.
-
Analogue Synthesis: It serves as a key intermediate for creating structural analogues of known drugs. The related thiazole intermediate, 4-(chloromethyl)-2-isopropylthiazole, is a known building block for the HIV protease inhibitor Ritonavir, highlighting the industrial relevance of this structural class.[1]
Safety, Handling, and Storage
As a reactive chemical intermediate, this compound presents several hazards that necessitate strict safety protocols.
Hazard Profile:
-
Irritation: Causes skin irritation and serious eye irritation.[6][13][14] It is classified as a lachrymator, a substance that causes tearing.[6]
-
Respiratory Effects: May cause respiratory irritation upon inhalation.[6][13]
Experimental Protocol: Standard Handling Procedure
This protocol is a self-validating system designed to minimize exposure and ensure operator safety.
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An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropyloxazole: A Versatile Heterocyclic Building Block
This guide provides a comprehensive technical overview of 4-(chloromethyl)-2-isopropyloxazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By leveraging its distinct structural features—a stable oxazole core and a reactive chloromethyl group—this molecule serves as a versatile intermediate for the synthesis of diverse and complex molecular architectures. This document will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its potential applications, particularly in the realm of medicinal chemistry.
Molecular Structure and Physicochemical Properties
This compound possesses the chemical formula C₇H₁₀ClNO and a molecular weight of 159.61 g/mol .[1][2] The core of the molecule is a five-membered oxazole ring, substituted at the 2-position with an isopropyl group and at the 4-position with a chloromethyl group. The chloromethyl group acts as a reactive "synthetic handle," enabling a wide range of subsequent chemical modifications.[3]
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39624-97-0 | [1] |
| Molecular Formula | C₇H₁₀ClNO | [1][2] |
| Molecular Weight | 159.61 g/mol | [1][2] |
| Boiling Point (Predicted) | 204.4 ± 15.0 °C | [1] |
| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 1.13 ± 0.36 | [1] |
Note: The boiling point, density, and pKa are predicted values and should be confirmed by experimental data.
Proposed Synthesis and Purification
A proposed two-step synthesis is outlined below, starting from isobutyramide and 1,3-dichloroacetone.
Caption: Proposed synthetic workflow for this compound.
Exemplary Synthetic Protocol
This protocol is a general guideline and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of this compound
-
To a solution of isobutyramide (1.0 equivalent) in a suitable solvent such as toluene or dioxane, add 1,3-dichloroacetone (1.0 equivalent).
-
Add a catalytic amount of a dehydrating agent, such as sulfuric acid or phosphorus pentoxide.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Elucidation of Molecular Structure: Predicted Spectroscopic Data
As experimental spectroscopic data for this compound is not publicly available, the following table provides predicted data based on the analysis of its chemical structure and comparison with similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Signals |
| ¹H NMR | - Isopropyl CH: Septet, ~3.0-3.2 ppm- Isopropyl CH₃: Doublet, ~1.3-1.4 ppm- Chloromethyl CH₂: Singlet, ~4.5-4.7 ppm- Oxazole H-5: Singlet, ~7.5-7.7 ppm |
| ¹³C NMR | - Oxazole C-2: ~165-170 ppm- Oxazole C-4: ~140-145 ppm- Oxazole C-5: ~125-130 ppm- Chloromethyl CH₂: ~40-45 ppm- Isopropyl CH: ~30-35 ppm- Isopropyl CH₃: ~20-25 ppm |
| IR Spectroscopy | - C=N stretch (oxazole ring): ~1650-1600 cm⁻¹- C-O stretch (oxazole ring): ~1150-1050 cm⁻¹- C-H stretch (sp³): ~3000-2850 cm⁻¹- C-Cl stretch: ~800-600 cm⁻¹ |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 159/161 (due to ³⁵Cl/³⁷Cl isotopes)- Major Fragments: Loss of Cl (m/z 124), loss of CH₂Cl (m/z 110), loss of isopropyl group (m/z 116/118) |
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the high reactivity of the chloromethyl group, which serves as a potent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making it a valuable intermediate for generating libraries of diverse compounds for biological screening.[5]
The oxazole ring itself is a common scaffold in many biologically active compounds, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[6] The 2-isopropyl substituent provides a lipophilic group that can influence the pharmacokinetic properties of potential drug candidates.
Caption: Role of this compound as a versatile intermediate.
Safe Handling and Storage
This compound should be handled in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Information:
-
Classification: Harmful if swallowed.[1]
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases. Keep the container tightly closed.
Conclusion
This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its combination of a stable oxazole core and a reactive chloromethyl group allows for the straightforward synthesis of a wide variety of derivatives. While experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. Further research into this molecule is warranted to fully explore its potential in the development of novel therapeutics.
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MDPI. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]
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An In-depth Technical Guide to Two Versatile Heterocyclic Scaffolds for Drug Discovery: 4-Chloromethyl-2-isopropyloxazole and 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of two heterocyclic compounds of significant interest to researchers in drug development: 4-chloromethyl-2-isopropyloxazole (CAS Number 39624-97-0) and the more complex indole derivative, 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile. While chemically distinct, both molecules possess functionalities that make them valuable starting materials for the synthesis of novel bioactive compounds. This guide will delve into the technical details of each, offering insights into their utility for the synthesis of potential therapeutics.
Part 1: 4-Chloromethyl-2-isopropyloxazole (CAS 39624-97-0)
Core Properties and Physicochemical Data
4-Chloromethyl-2-isopropyloxazole is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The presence of a reactive chloromethyl group makes it a versatile building block in medicinal chemistry.[1][2]
| Property | Value | Source |
| CAS Number | 39624-97-0 | [3] |
| Molecular Formula | C₇H₁₀ClNO | [3] |
| Molecular Weight | 159.61 g/mol | [3] |
| Boiling Point | 204.4 ± 15.0 °C (Predicted) | [3] |
| Density | 1.114 ± 0.06 g/cm³ | [3] |
| IUPAC Name | 4-(chloromethyl)-2-(propan-2-yl)-1,3-oxazole | [3] |
Synthesis and Reactivity
The synthesis of 4-chloromethyl-2-isopropyloxazole is not extensively detailed in publicly available literature; however, a plausible synthetic route can be inferred from the synthesis of its thiazole analog, 4-(chloromethyl)-2-isopropylthiazole.[4] This would likely involve the condensation of 2-methylpropanethioamide with 1,3-dichloroacetone, followed by chlorination of the resulting hydroxymethyl intermediate.
The primary reactive center of this molecule is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for creating libraries of compounds for drug screening.
Caption: Plausible synthetic pathway for 4-Chloromethyl-2-isopropyloxazole.
Applications in Drug Development
The oxazole ring is a common motif in many FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[2] The chloromethyl group on 4-chloromethyl-2-isopropyloxazole serves as a handle for introducing this scaffold into larger molecules. Potential applications include its use as a building block for the synthesis of:
-
Enzyme inhibitors: The oxazole ring can mimic peptide bonds or other biological recognition motifs.
-
Receptor agonists/antagonists: By attaching appropriate pharmacophores to the chloromethyl position, novel ligands for various receptors can be designed.
-
Antimicrobial and anticancer agents: Many heterocyclic compounds containing oxazole rings have demonstrated potent biological activities.[5]
Safety and Handling
Based on GHS classifications, 4-chloromethyl-2-isopropyloxazole is considered harmful if swallowed.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work in a well-ventilated fume hood is recommended.
Suppliers
A number of chemical suppliers offer 4-chloromethyl-2-isopropyloxazole. Some of these include:
-
Shanghai Hong-chuang Pharma Tech Co., Ltd.[6]
-
Changzhou Hopschain Chemical Co.,Ltd.[6]
-
Nanjing jinheyou Trading Co., Ltd.[6]
-
SINO High Goal Chemical Technology Co., Ltd.[6]
-
HANGZHOU LEAP CHEM CO., LTD.[6]
Part 2: 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile
A Note on Identification
A specific CAS number for 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile could not be definitively identified in the available literature, suggesting it may be a novel or less-common derivative. However, the core chemical structure is based on well-established and biologically significant scaffolds. For the purpose of this guide, we will discuss its synthesis and potential applications based on its constituent parts.
Core Properties and Physicochemical Data
The properties of this complex molecule can be inferred from its structure, which combines an indole ring system with a β-ketonitrile functionality. The indole portion is known for its diverse biological activities, while the active methylene group of the propanenitrile moiety provides a site for further chemical transformations.
| Property | Predicted/Inferred Value |
| Molecular Formula | C₁₁H₇N₃O₂ |
| Molecular Weight | 213.19 g/mol |
| Key Structural Features | Indole ring, isatin moiety, β-ketonitrile |
Synthesis and Reactivity
A plausible and efficient synthesis for this class of compounds involves a two-step process. The first step is the preparation of 3-cyanoacetylindole, which can be achieved through the cyanoacetylation of indole with cyanoacetic acid and acetic anhydride. The second step is a Knoevenagel condensation of the resulting 3-cyanoacetylindole with isatin (2,3-dioxoindoline).[7]
Caption: Proposed two-step synthesis of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile.
The reactivity of this molecule is centered around the active methylene group situated between the two carbonyl groups, which is acidic and can be readily deprotonated to form a nucleophilic carbanion. This allows for a variety of subsequent reactions, such as alkylations and further condensations, to build more complex molecular architectures.
Applications in Drug Development
The indole-3-glyoxylamide scaffold, which is structurally related to the target molecule, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] Derivatives of this scaffold have shown significant promise as:
-
Anticancer agents: Many indole-3-glyoxylamide derivatives have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]
-
Anti-inflammatory agents: Some derivatives have exhibited dual inhibition of COX-2 and 5-LOX, key enzymes in inflammatory pathways.[11]
-
Antiviral and antiprion agents: The versatility of the indole scaffold has led to the discovery of compounds with activity against HIV and prion diseases.[9]
The specific structure of 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile, with its extended conjugation and multiple hydrogen bond donors and acceptors, suggests it could be a potent inhibitor of various enzymes or protein-protein interactions.
Suppliers of Precursors
Part 3: Synergistic Potential and Future Directions
The two compounds detailed in this guide, 4-chloromethyl-2-isopropyloxazole and 3-Oxo-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanenitrile, offer a compelling opportunity for synergistic application in drug discovery. The electrophilic chloromethyl group of the oxazole derivative can be reacted with the nucleophilic active methylene group of the indole derivative. This reaction would lead to the creation of novel, complex hybrid molecules that combine the structural features of both parent compounds.
Caption: Proposed reaction between the two featured compounds to generate novel chemical entities.
This approach allows for the rapid generation of molecular diversity around two biologically relevant scaffolds. The resulting hybrid molecules could be screened for a wide range of therapeutic activities, leveraging the known pharmacological profiles of both oxazoles and indoles. Further derivatization of the hybrid molecule would also be possible, offering a rich platform for structure-activity relationship (SAR) studies.
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PrepChem. (n.d.). Synthesis of B. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. Retrieved from [Link]
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ResearchGate. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). 1,2,3-triazole tethered Indole-3-glyoxamide derivatives as multiple inhibitors of 5-LOX, COX-2 & tubulin: Their anti-proliferative & anti-inflammatory activity. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. PubMed. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH 2 Cl. Retrieved from [Link]
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ResearchGate. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Retrieved from [Link]
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Reddit. (2016). Looking for published work on the synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. Retrieved from [Link]
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ResearchGate. (2018). Chemistry of 3-(1H-Indol-3-yl)-3-oxopropanenitrile. Retrieved from [Link]
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MDPI. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]
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PubChem. (n.d.). 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]
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The Chloromethyl-Oxazole Moiety: A Versatile Electrophilic Hub for Synthetic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
The oxazole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically significant agents.[1][2] Its value is immensely amplified when functionalized with a chloromethyl group, a reactive "handle" that unlocks a vast landscape of synthetic possibilities.[3][4] This guide provides a comprehensive exploration of the reactivity of the chloromethyl group on an oxazole ring, moving beyond a mere catalog of reactions to delve into the mechanistic underpinnings and strategic considerations that empower rational molecular design. We will dissect the key transformations—nucleophilic substitution, oxidation, and reduction—offering field-proven insights and detailed protocols to guide the modern chemist in harnessing the full potential of this versatile synthetic building block.
Introduction: The Oxazole Core and the Strategic Importance of the Chloromethyl Group
The five-membered aromatic oxazole ring, containing both nitrogen and oxygen, is a privileged scaffold in drug discovery due to its ability to engage in a variety of non-covalent interactions with biological targets like enzymes and receptors.[1][5] This has led to its incorporation into a wide array of therapeutic agents.[6][7] The introduction of a chloromethyl group onto this heterocyclic core is a deliberate and strategic synthetic decision. This appendage transforms the otherwise relatively stable oxazole into a potent electrophilic building block, highly susceptible to a range of chemical modifications.[4]
The reactivity of the chloromethyl group is analogous to that of benzylic halides, where the adjacent aromatic ring plays a critical role in stabilizing the transition state of nucleophilic substitution reactions.[8] The electron-withdrawing nature of the oxazole ring further enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophilic attack.[9] This inherent reactivity allows for the facile and often high-yielding introduction of diverse functionalities, a crucial aspect in the construction of compound libraries for structure-activity relationship (SAR) studies in drug development.[8]
The position of the chloromethyl group on the oxazole ring—be it at the C2, C4, or C5 position—subtly influences its reactivity and the steric accessibility of the electrophilic carbon. While the fundamental reaction types remain consistent, the electronic environment imparted by the specific substitution pattern can affect reaction rates and optimal conditions. This guide will primarily focus on the general reactivity profile, with the understanding that positional isomers may require nuanced optimization.
The Workhorse Reaction: Nucleophilic Substitution
The most prominent and widely exploited feature of chloromethyl-oxazoles is the susceptibility of the chloromethyl group to nucleophilic substitution, predominantly proceeding via an SN2 mechanism.[8][9] The primary nature of the carbon atom minimizes steric hindrance, and the chlorine atom serves as an excellent leaving group, facilitating displacement by a vast array of nucleophiles.[9]
Mechanistic Considerations: An SN2 Pathway
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[9] This is favored by the sterically accessible primary carbon of the chloromethyl group.[9] The incoming nucleophile attacks the electrophilic methylene carbon from the backside, leading to a pentacoordinate transition state, followed by the inversion of stereochemistry (though often not relevant for this achiral substrate) and the expulsion of the chloride ion. The oxazole ring's ability to stabilize the partial negative charge that develops on the leaving group in the transition state contributes to the high reactivity of this system.[8]
Scope of Nucleophiles
The electrophilic nature of the chloromethyl group allows it to react with a broad spectrum of nucleophiles, leading to a diverse array of functionalized oxazoles.
-
N-Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines like imidazole and piperazine readily displace the chloride to form the corresponding amino-methyl-oxazoles.[10] These reactions are fundamental in medicinal chemistry for introducing basic nitrogen atoms, which can be crucial for modulating solubility and forming salt forms of drug candidates.
-
O-Nucleophiles: Alkoxides and phenoxides react to form ethers. This transformation is valuable for introducing alkoxy or aryloxy moieties, which can influence the lipophilicity and metabolic stability of a molecule.[10]
-
S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles and react efficiently to yield thioethers.[10] These thioethers can be further oxidized to sulfoxides or sulfones, providing additional avenues for structural diversification.[10]
-
C-Nucleophiles: Stabilized carbanions, such as those derived from malonates, are effective nucleophiles for forming new carbon-carbon bonds.[10] This is exemplified in a concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[11] Cyanide is another effective carbon nucleophile, yielding the corresponding cyanomethyl-oxazole, a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine.[10]
-
Other Nucleophiles: Azide ions are potent nucleophiles that lead to the formation of azidomethyl-oxazoles, which can be subsequently reduced to primary amines or participate in cycloaddition reactions.[9]
Comparative Reactivity: Chloromethyl vs. Bromomethyl
For applications requiring enhanced reactivity, the corresponding bromomethyl-oxazole is a superior alternative.[11] Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which better stabilizes the negative charge.[11] This translates to faster reaction rates, the ability to use milder reaction conditions, and often higher yields in nucleophilic substitution reactions.[11]
| Feature | 2-Chloromethyl-4,5-diphenyl-oxazole | 2-Bromomethyl-4,5-diphenyl-oxazole | Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride.[11] |
| Typical Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-4 hours) | A more reactive electrophile requires less time for complete conversion.[11] |
| Typical Reaction Temp. | Higher (e.g., 50°C to reflux) | Lower (e.g., Room Temp. to 50°C) | The higher energy barrier for displacing chloride often necessitates more thermal energy.[11] |
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
Protocol for 2-Bromomethyl-4,5-diphenyl-oxazole (More Reactive): [11]
-
Reaction Setup: To a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF) is added the primary amine (1.1 eq.) and a mild base (e.g., K₂CO₃, 1.5 eq.).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 2-4 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-substituted product.
Protocol for 2-Chloromethyl-4,5-diphenyl-oxazole (Less Reactive): [11]
-
Reaction Setup: To a solution of 2-chloromethyl-4,5-diphenyl-oxazole (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO) is added the primary amine (1.2 eq.) and a stronger base (e.g., NaH, 1.5 eq.) or a higher excess of a weaker base.
-
Reaction Conditions: The reaction mixture is heated to 60-80°C and stirred for 8-16 hours.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Oxidation and Reduction of the Chloromethyl Group
While nucleophilic substitution is the most common transformation, the chloromethyl group can also undergo oxidation and reduction, further expanding the synthetic utility of these oxazole building blocks.
Oxidation to Aldehydes and Carboxylic Acids
The chloromethyl group can be oxidized to the corresponding oxazole-carboxaldehyde or oxazole-carboxylic acid.[9] These transformations introduce valuable functional groups that can participate in a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or amide bond formation. Common oxidizing agents for this purpose include potassium permanganate.[9]
Reduction to a Methyl Group
Reduction of the chloromethyl group to a methyl group can be achieved using reducing agents like lithium aluminum hydride.[9] This transformation is useful when the chloromethyl group has served its purpose as a reactive handle for a preceding reaction step and needs to be removed to yield the final target molecule with a simple methyl substituent.
Reactivity of the Oxazole Ring Itself
It is important to consider the reactivity of the oxazole ring under various conditions to avoid unintended side reactions.
-
Electrophilic Aromatic Substitution: The oxazole ring is electron-deficient and therefore generally resistant to electrophilic aromatic substitution.[8] The order of reactivity for electrophilic attack on an unsubstituted oxazole is C4 > C5 > C2.[8][12] However, the presence of the electron-withdrawing chloromethyl group further deactivates the ring, making such reactions highly disfavored.[8]
-
Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating groups.[13] While the electron-withdrawing nature of the chloromethyl group would likely require forcing conditions or activation with a Lewis acid for cycloadditions to occur, this potential reactivity should be considered when planning synthetic routes involving potent dienophiles.[8]
Conclusion and Future Perspectives
The chloromethyl-oxazole moiety is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its high reactivity towards nucleophilic substitution provides a reliable and efficient means to introduce a vast array of functional groups, enabling the rapid generation of diverse compound libraries for biological screening.[8] The ability to further transform the chloromethyl group through oxidation and reduction adds another layer of synthetic flexibility. A thorough understanding of the mechanistic principles governing its reactivity, particularly the nuances of the SN2 pathway and the comparative reactivity of chloro- versus bromo-derivatives, is paramount for its strategic and successful application. As the demand for novel, complex, and biologically active molecules continues to grow, the chloromethyl-oxazole will undoubtedly remain a key player in the synthetic chemist's toolbox, facilitating the discovery and development of the next generation of therapeutics.
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. Available at: [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
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Taylor & Francis. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]
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Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]
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Patti, A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(15), 1663-1666. Available at: [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
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Hassner, A. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1456. Available at: [Link]
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Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 1-22. Available at: [Link]
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The Versatile Building Block: A Technical Guide to 4-(Chloromethyl)-2-isopropyloxazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Oxazole Scaffold and the Promise of a Unique Derivative
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry. Its presence in a multitude of natural products and synthetic compounds with diverse biological activities has cemented its importance in the pursuit of novel therapeutics.[1] This guide focuses on a particularly promising derivative, 4-(chloromethyl)-2-isopropyloxazole , a versatile building block poised for significant applications in drug discovery. Its unique combination of a reactive chloromethyl group and a sterically influential isopropyl moiety on the stable oxazole core offers a powerful platform for the synthesis of innovative drug candidates. This document will provide an in-depth exploration of its synthesis, reactivity, and potential applications, supported by detailed experimental protocols and scientific rationale.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a well-established chemical transformation analogous to the Hantzsch thiazole synthesis. This method involves the condensation of an amide, in this case, isobutyramide, with a 1,3-dihaloacetone, followed by cyclization. A plausible and practical synthetic route is the reaction of isobutyramide with 1,3-dichloroacetone.[2][3]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
Isobutyramide
-
1,3-Dichloroacetone[4]
-
Acetone (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate
-
Dichloromethane
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyramide (1.0 eq) and anhydrous magnesium sulfate (1.2 eq) to anhydrous acetone.
-
Addition of Dichloroacetone: Slowly add 1,3-dichloroacetone (1.0 eq) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the magnesium sulfate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone and magnesium sulfate is crucial to prevent the hydrolysis of 1,3-dichloroacetone and the intermediate species, which would lead to undesired side products.
-
Magnesium Sulfate: Magnesium sulfate acts as a mild Lewis acid to activate the carbonyl group of 1,3-dichloroacetone and also serves as a dehydrating agent to drive the cyclization reaction to completion.
-
Sodium Bicarbonate Wash: This step is essential to neutralize any remaining acidic impurities, ensuring the stability of the final product.
The Locus of Reactivity: The Chloromethyl Group
The primary driver of this compound's utility in medicinal chemistry is the highly reactive chloromethyl group at the C4 position. This electrophilic center is an excellent handle for introducing a wide array of functional groups and molecular scaffolds through nucleophilic substitution reactions.[5] This allows for the systematic exploration of the chemical space around the core oxazole structure, a key strategy in structure-activity relationship (SAR) studies.
General Reaction Scheme for Nucleophilic Substitution:
Caption: General nucleophilic substitution on the chloromethyl group.
Potential Applications in Medicinal Chemistry
The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting a range of therapeutic areas.
Kinase Inhibitors
The oxazole scaffold is a common feature in many kinase inhibitors.[6][7][8] By utilizing the chloromethyl group to introduce various amine-containing fragments, it is possible to synthesize libraries of compounds for screening against different kinases, which are crucial targets in oncology and inflammatory diseases. For instance, reaction with an appropriate aniline derivative could lead to the formation of a key pharmacophore present in many tyrosine kinase inhibitors.
Workflow for the Synthesis of a Potential Kinase Inhibitor Precursor:
Caption: Workflow for synthesizing potential kinase inhibitors.
Antimicrobial Agents
Isoxazole derivatives have demonstrated significant antimicrobial activity.[9][10][11][12][13] The 2-isopropyloxazole moiety, in particular, can be explored for its contribution to antibacterial and antifungal properties. The chloromethyl handle allows for the introduction of various functionalities known to enhance antimicrobial efficacy, such as quaternary ammonium salts or other heterocyclic rings. A study on 4-chloro-2-isopropyl-5-methylphenol has shown its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the 2-isopropyl and chloro-substituted aromatic system could be a valuable pharmacophore.[10]
Quantitative Data for a Structurally Related Antimicrobial Compound:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-chloro-2-isopropyl-5-methylphenol | MRSA | 32 | [10] |
Anti-inflammatory Drugs
The oxazole core is also present in some non-steroidal anti-inflammatory drugs (NSAIDs). The development of novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing area of research. By reacting this compound with various nucleophiles, such as phenols or carboxylic acids, it is possible to generate a diverse range of ester and ether-linked compounds for evaluation as potential anti-inflammatory agents.
Detailed Protocol for a Representative Nucleophilic Substitution Reaction
Synthesis of 4-(Aminomethyl)-2-isopropyloxazole Derivatives:
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, or a substituted aniline)
-
Potassium carbonate or triethylamine
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or DMF.
-
Addition of Reagents: Add the desired amine (1.2 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off any inorganic salts. If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove the DMF.
-
Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-(aminomethyl)-2-isopropyloxazole derivative.
Self-Validating System:
The success of this protocol can be validated through standard analytical techniques. The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate indicate product formation. The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the characteristic singlet for the chloromethyl protons and the appearance of a new singlet for the aminomethyl protons at a different chemical shift will confirm the substitution.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloromethyl group provide a robust platform for the generation of diverse molecular libraries. The potential for this compound to serve as a precursor for novel kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs is significant. The methodologies and insights provided in this guide are intended to empower researchers to harness the full potential of this promising scaffold in their drug discovery endeavors. Further exploration into the derivatization of the 2-isopropyl group and functionalization of the oxazole ring itself could unlock even more therapeutic possibilities.
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Stability of 4-(chloromethyl)-2-isopropyloxazole: A Framework for Comprehensive Assessment and Degradation Pathway Analysis
An In-depth Technical Guide
Abstract
4-(chloromethyl)-2-isopropyloxazole is a substituted oxazole that serves as a potentially valuable intermediate in pharmaceutical synthesis and materials science.[1][2] The oxazole ring is a key structural motif in many biologically active compounds, prized for its ability to act as a bioisosteric replacement for amide and ester groups, thereby improving metabolic stability and pharmacokinetic profiles.[3][4] The utility of any such intermediate, however, is fundamentally dependent on its chemical stability under various processing and storage conditions. This technical guide presents a comprehensive framework for evaluating the intrinsic stability of this compound. We will delineate the principles of forced degradation studies, provide detailed, field-proven experimental protocols, and discuss the analytical methodologies required to identify and quantify degradation products. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of this molecule's potential liabilities to ensure the development of stable, safe, and effective final products.
Introduction and Molecular Profile
This compound, with the chemical formula C₇H₁₀ClNO, is a disubstituted oxazole derivative.[1] The core structure consists of a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This oxazole ring is substituted at the 2-position with a bulky, lipophilic isopropyl group and at the 4-position with a reactive chloromethyl group.
Molecular Structure Analysis and Potential Stability Liabilities:
The intrinsic stability of this molecule is dictated by its constituent functional groups:
-
The Oxazole Ring: While aromatic, the oxazole ring can be susceptible to degradation under harsh pH conditions or upon exposure to UV light, which can induce ring-opening or other photochemical reactions.[5][6]
-
The Chloromethyl Group (-CH₂Cl): This is the most significant potential hotspot for instability. The chlorine atom is a good leaving group, making the benzylic-like carbon highly electrophilic and susceptible to nucleophilic attack. This is the primary predicted pathway for hydrolytic and solvent-mediated degradation.
-
The Isopropyl Group: This group is generally stable and is not expected to be a primary site of degradation under typical stress conditions.
Understanding these structural features allows us to design a targeted stability testing program to probe these potential weaknesses systematically.
A Systematic Approach to Stability Assessment: Forced Degradation
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's intrinsic stability.[7][8] It involves subjecting the compound to conditions more severe than those it would encounter during manufacturing or storage to accelerate degradation.[9] This process is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[7][10]
Our approach will be grounded in the ICH Q1A guideline principles, focusing on four key stress conditions: hydrolysis, oxidation, heat, and light.[9]
Workflow for Stability Assessment
The following diagram outlines the logical flow for a comprehensive stability study of this compound.
Caption: Workflow for the stability assessment of this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce degradation of approximately 5-20%, which is ideal for identifying primary degradation products without overly complex secondary reactions.[8] A stock solution of this compound (e.g., 1 mg/mL in acetonitrile or a similar aprotic solvent) should be used.
Hydrolytic Stability
Hydrolysis is a highly probable degradation pathway due to the reactive chloromethyl group.[7]
Protocol:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24-48 hours.
-
At specified time points (e.g., 0, 4, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at room temperature (25°C) for 2-8 hours (base hydrolysis is often faster).
-
At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate at 60°C for 48 hours.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
Causality: The primary target of hydrolysis is the electrophilic carbon of the chloromethyl group. Water, hydronium ions (acidic), or hydroxide ions (basic) act as nucleophiles, displacing the chloride ion to form the corresponding hydroxymethyl derivative, 4-(hydroxymethyl)-2-isopropyloxazole.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients.[8]
Protocol:
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at specified time points, quench any remaining peroxide if necessary (e.g., with sodium bisulfite), and dilute for HPLC analysis.
Causality: While the isopropyl group and chloromethyl group are relatively robust to mild oxidation, the electron-rich oxazole ring could be a target for oxidative cleavage or modification under more strenuous conditions.
Thermal Stability
Thermal stress testing evaluates the impact of heat, which is relevant for manufacturing processes like drying and for determining storage conditions.[11]
Protocol:
-
Solid State: Place a thin layer of the solid compound in a vial and expose it to 60-80°C in a controlled oven for up to one week.[9] Periodically sample, dissolve in a suitable solvent, and analyze by HPLC.
-
Solution State: Prepare a solution of the compound in a relevant process solvent (e.g., acetonitrile, ethanol). Reflux the solution for 24-48 hours. Sample periodically for HPLC analysis.
Causality: High temperatures can provide the activation energy needed for degradation reactions, potentially accelerating hydrolysis if moisture is present or causing other unimolecular decompositions.
Photostability
Photostability testing is critical for compounds that may be exposed to light during manufacturing or storage.[11]
Protocol:
-
Expose a solution of the compound and a sample of the solid compound to a calibrated light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain a dark control sample at the same temperature to differentiate between thermal and photolytic degradation.
-
Analyze the light-exposed and dark control samples by HPLC.
Causality: Azole-containing compounds can absorb UV radiation.[6] This absorbed energy can promote the molecule to an excited state, leading to bond cleavage, rearrangement, or reaction with solvent or oxygen, potentially causing ring-opening or other complex transformations.
Predicted Degradation Pathways and Analytical Characterization
The primary degradation product is anticipated to arise from the hydrolysis of the chloromethyl group. Advanced analytical techniques are required to confirm this and identify any other minor degradants.
Hypothetical Degradation Pathway
Caption: Predicted primary degradation pathway via hydrolysis.
Analytical Strategy
A validated, stability-indicating HPLC method is essential.
-
Column: A C18 reverse-phase column is a standard starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium acetate buffer) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the parent and all potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products by providing mass-to-charge ratio data, which can be used to deduce molecular formulas.
Data Summary and Interpretation
All quantitative results from the forced degradation studies should be summarized in a table. This provides a clear, at-a-glance overview of the molecule's stability profile.
Table 1: Illustrative Forced Degradation Summary for this compound
| Stress Condition | Parameters | % Assay of Parent | % Degradation | Major Degradant(s) (Peak Area %) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 48h | 85.2 | 14.8 | RRT 0.85 (14.1%) | 99.3 |
| Base Hydrolysis | 0.1 N NaOH, 25°C, 8h | 81.5 | 18.5 | RRT 0.85 (17.9%) | 99.4 |
| Neutral Hydrolysis | Water, 60°C, 48h | 96.3 | 3.7 | RRT 0.85 (3.5%) | 99.8 |
| Oxidative | 3% H₂O₂, 25°C, 24h | 98.1 | 1.9 | Minor peaks <0.5% | 100.0 |
| Thermal (Solid) | 80°C, 7 days | 99.5 | 0.5 | No significant degradants | 100.0 |
| Photolytic (Solid) | ICH Q1B | 99.2 | 0.8 | No significant degradants | 100.0 |
| Note: Data presented is illustrative and must be generated experimentally. |
Interpretation:
-
Mass Balance: A mass balance close to 100% indicates that all degradation products are being detected by the analytical method.
-
Significant Degradation: In this illustrative example, the compound shows significant susceptibility to acid- and base-catalyzed hydrolysis.
-
Stability: The compound appears relatively stable to oxidation, heat, and light under the tested conditions.
Handling and Storage Recommendations
Based on the potential for hydrolytic degradation, the following precautions are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and reactive acidic or basic materials.[12] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.
-
Handling: Use in a well-ventilated area.[13] When handling solutions, use aprotic solvents where possible. Avoid prolonged exposure to aqueous or protic solvent systems, especially at elevated temperatures or non-neutral pH. Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn.[12]
Conclusion
While this compound is a promising synthetic intermediate, its utility is critically dependent on its stability. The primary liability of this molecule is the chloromethyl group, which is predicted to be highly susceptible to nucleophilic substitution, particularly hydrolysis. The experimental framework, protocols, and analytical strategies detailed in this guide provide a robust and scientifically sound pathway for definitively characterizing its stability profile. By systematically investigating its behavior under hydrolytic, oxidative, thermal, and photolytic stress, researchers can establish its degradation pathways, identify critical quality attributes, and define appropriate handling, storage, and formulation strategies to ensure the integrity of any downstream products.
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ResearchGate. (PDF) Synthesis and Identification of Heterocyclic Compounds (Oxazepine, Tetrazole) Derived from Benzidine as Photostabilizing for Poly vinyl chloride. Available from: [Link]
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National Institutes of Health (NIH). (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the ultraviolet photostability of azole chromophores - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. sciencegate.app [sciencegate.app]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. sarponggroup.com [sarponggroup.com]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Technical Guide to the Solubility of 4-(Chloromethyl)-2-isopropyloxazole in Common Organic Solvents for Drug Discovery and Development
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(chloromethyl)-2-isopropyloxazole, a key intermediate in contemporary organic synthesis and drug discovery. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the molecule's physicochemical properties and furnishes a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to effectively handle this compound in a laboratory setting. We will delve into the critical role of solubility in the drug development pipeline, outline a robust protocol for solubility assessment, and provide the necessary tools for accurate data interpretation and visualization.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a drug's formulation, bioavailability, and ultimate therapeutic efficacy.[1][2] A compound must be in a dissolved state to be absorbed and to exert its pharmacological effect.[2][3] Poor aqueous solubility is a major hurdle in drug development, with over 40% of NCEs being practically insoluble in water.[2][3]
This compound (CAS No: 39624-97-0) is a heterocyclic building block of increasing interest in medicinal chemistry.[4][5] Its utility in the synthesis of more complex molecules necessitates a thorough understanding of its behavior in various solvent systems.[6] This guide will provide a detailed exploration of the solubility of this compound, a critical factor for its successful application in synthetic chemistry and drug development.
Physicochemical Properties and Predicted Solubility Profile of this compound
To predict the solubility of this compound, we must first examine its molecular structure and key physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H10ClNO | [4][7] |
| Molecular Weight | 159.61 g/mol | [4][7] |
| Boiling Point | 204.4 ± 15.0 °C (Predicted) | [7] |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 1.13 ± 0.36 (Predicted) | [7] |
| Form | Liquid (predicted) | [8] |
Based on its structure—a substituted oxazole ring—we can infer its solubility behavior according to the "like dissolves like" principle.[9] The presence of nitrogen and oxygen atoms in the oxazole ring, along with the chloro-substituent, introduces polarity to the molecule. However, the isopropyl group and the overall carbon backbone contribute to its non-polar character.
Therefore, a qualitative prediction of its solubility would be as follows:
-
High to Moderate Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), and in polar protic solvents like ethanol and methanol, due to favorable dipole-dipole interactions.
-
Limited Solubility: In non-polar solvents like hexane and toluene, where the polar functionalities of the molecule would hinder dissolution.
-
Sparingly Soluble: In water, as the non-polar hydrocarbon portions of the molecule may dominate over the polar oxazole ring and chloromethyl group.
While these predictions provide a useful starting point, empirical determination is essential for accurate and reliable data.
Experimental Protocol for Determining the Solubility of this compound
The following protocol describes a robust method for determining the solubility of this compound in various organic solvents. This method is designed to be self-validating and to provide reproducible results.
Materials and Equipment
-
This compound (of known purity)
-
A selection of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, tetrahydrofuran, toluene, hexane) of analytical grade
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a moderate speed to pellet the excess solid.[12]
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any particulate matter that could interfere with the analysis.
-
-
Quantification:
-
Prepare a series of dilutions of the clear filtrate.
-
Analyze the diluted samples using a pre-validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
The concentration of the undiluted, saturated solution represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | TBD | TBD |
| Toluene | 2.4 | TBD | TBD |
| Dichloromethane | 3.1 | TBD | TBD |
| Tetrahydrofuran | 4.0 | TBD | TBD |
| Ethyl Acetate | 4.4 | TBD | TBD |
| Acetone | 5.1 | TBD | TBD |
| Acetonitrile | 5.8 | TBD | TBD |
| Ethanol | 5.2 | TBD | TBD |
| Methanol | 6.6 | TBD | TBD |
| Water | 10.2 | TBD | TBD |
TBD: To be determined experimentally.
The results from this experimental work will provide a quantitative basis for solvent selection in synthesis, purification (e.g., crystallization), and formulation activities involving this compound.
Safety Considerations
As a chlorinated organic compound, this compound should be handled with appropriate safety precautions.[8] It is harmful if swallowed and may cause skin and eye irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[13][14][15]
Conclusion
References
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [amp.chemicalbook.com]
- 5. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [amp.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. www1.udel.edu [www1.udel.edu]
- 13. images.thdstatic.com [images.thdstatic.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. scribd.com [scribd.com]
- 17. jmpas.com [jmpas.com]
- 18. books.rsc.org [books.rsc.org]
- 19. 4-(Chloromethyl)-2-isopropylthiazole 40516-57-2 [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: 4-(Chloromethyl)-2-isopropyloxazole as a Versatile Building Block in Organic Synthesis
Abstract
This guide provides a detailed technical overview of 4-(chloromethyl)-2-isopropyloxazole, a highly valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a reactive chloromethyl group attached to a sterically hindered and electronically distinct oxazole core, makes it an ideal intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development. The oxazole moiety is a key pharmacophore in numerous bioactive compounds. This document outlines the core reactivity of this compound, focusing on its utility in nucleophilic substitution reactions, and provides detailed, field-proven protocols for its application.
Introduction: The Strategic Value of the 2,4-Disubstituted Oxazole Scaffold
The oxazole ring is a prominent heterocyclic motif found in a wide array of natural products and synthetic bioactive agents.[1][2] Its integration into molecular scaffolds can significantly influence physicochemical properties such as polarity, metabolic stability, and the capacity for hydrogen bonding—all critical parameters in drug design. This compound (CAS No: 39624-97-0) serves as a potent electrophile, enabling the direct introduction of the (2-isopropyloxazol-4-yl)methyl fragment into a target molecule.
The primary site of reactivity is the chloromethyl group at the C4 position. This group behaves as a benzylic-like halide, rendering the carbon highly susceptible to bimolecular nucleophilic substitution (SN2) reactions.[3][4] The electron-withdrawing nature of the oxazole ring further activates this position for nucleophilic attack. This predictable and efficient reactivity is the cornerstone of its utility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNO | [5][6] |
| Molecular Weight | 159.61 g/mol | [5][6] |
| Boiling Point | 204.4 ± 15.0 °C (Predicted) | [5] |
| Density | 1.114 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | Solid (May vary) |
Structural Features and Reactivity
The key to harnessing this building block lies in understanding its structure. The isopropyl group at C2 provides steric bulk and lipophilicity, while the chloromethyl group at C4 is the primary handle for synthetic elaboration.
Caption: Structure of this compound highlighting the key electrophilic site.
Core Synthetic Application: Nucleophilic Substitution (SN2) Reactions
The primary utility of this compound is as an electrophile in SN2 reactions. This pathway allows for the formation of C-N, C-O, and C-S bonds, providing rapid access to a diverse range of functionalized oxazoles.
The general mechanism involves the attack of a nucleophile on the carbon of the chloromethyl group, proceeding through a trigonal bipyramidal transition state, with the simultaneous displacement of the chloride leaving group.[4] The choice of a polar aprotic solvent, such as DMF or acetonitrile, is crucial as it solvates the cation of the base while leaving the nucleophile relatively free, thereby accelerating the reaction rate.
Sources
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-isopropyloxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], [Your Institution]
Abstract
This document provides a comprehensive technical guide to the nucleophilic substitution reactions of 4-(chloromethyl)-2-isopropyloxazole, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct literature on this specific compound is emerging, this guide leverages established principles of organic chemistry and analogous reactivity observed in similar heterocyclic systems to provide detailed experimental protocols and mechanistic insights. The primary focus is on the SN2 reaction at the chloromethyl group, a key transformation for introducing diverse functionalities. This guide offers step-by-step protocols for reactions with common nucleophiles, including amines, thiols, and alkoxides, and discusses the underlying chemical principles to empower researchers in the synthesis of novel oxazole derivatives.
Introduction: The Strategic Importance of Substituted Oxazoles in Drug Discovery
The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its presence is often associated with a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic functionalization of the oxazole ring is therefore a critical endeavor in the development of new therapeutic agents.
This compound is a particularly attractive building block due to the presence of a reactive chloromethyl group at the C4 position. This group serves as an electrophilic handle for the introduction of various nucleophilic partners, enabling the rapid diversification of the core oxazole structure. The isopropyl group at the C2 position provides steric bulk and lipophilicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. Chlorine-containing molecules are crucial components in a vast number of pharmaceuticals, playing key roles in treating a wide spectrum of diseases.[1]
The primary reaction pathway exploited for the functionalization of this compound is the bimolecular nucleophilic substitution (SN2) reaction. This reaction involves the displacement of the chloride leaving group by a nucleophile in a single, concerted step. The reactivity of the chloromethyl group is analogous to that of benzylic halides, making it susceptible to attack by a broad range of soft and hard nucleophiles.
Mechanistic Overview: The SN2 Reaction Pathway
The nucleophilic substitution reactions involving this compound predominantly proceed via an SN2 mechanism. This is a one-step process where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, concurrently with the departure of the chloride leaving group.[2] This backside attack leads to an inversion of stereochemistry if the carbon were chiral, although in this case, it is prochiral.
The rate of the SN2 reaction is influenced by several factors:
-
Nucleophile Strength: Stronger, less sterically hindered nucleophiles will generally react faster.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation but not the nucleophile, thus increasing its effective nucleophilicity.
-
Leaving Group: Chloride is a good leaving group, facilitating the reaction.
-
Steric Hindrance: The isopropyl group at the C2 position is unlikely to pose significant steric hindrance to the approaching nucleophile at the C4-methyl position.
It is important to note that while the oxazole ring itself can be susceptible to nucleophilic attack under certain conditions, particularly at the C2 position, the chloromethyl group at C4 is significantly more electrophilic and reactive towards nucleophilic substitution.[3] Generally, nucleophilic substitution directly on the oxazole ring is challenging and can lead to ring-opening.[3]
Caption: Generalized SN2 mechanism for the reaction of this compound with a nucleophile (Nu⁻).
Experimental Protocols
The following protocols are provided as a starting point for the nucleophilic substitution reactions of this compound. These are based on well-established procedures for similar heterocyclic systems and should be optimized for specific substrates and desired outcomes.[4][5]
General Workflow
The experimental workflow for these reactions is generally consistent and can be adapted for various nucleophiles.
Caption: A generalized workflow for the nucleophilic substitution reactions of this compound.
Protocol 1: Reaction with Amines (N-Alkylation)
This protocol details the reaction with a primary or secondary amine to form the corresponding 4-(aminomethyl)-2-isopropyloxazole derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine, or a primary amine) (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 - 3.0 eq)
-
Solvent (e.g., Acetonitrile or DMF) (0.2 - 0.5 M)
-
Round-bottom flask with a magnetic stir bar
-
Condenser (if heating)
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the amine and the base to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Reaction with Thiols (S-Alkylation)
This protocol outlines the synthesis of 4-(thiomethyl)-2-isopropyloxazole derivatives through reaction with a thiol.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol or an alkyl thiol) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or NaH) (1.5 - 2.0 eq)
-
Solvent (e.g., DMF or THF) (0.2 - 0.5 M)
-
Round-bottom flask with a magnetic stir bar
-
Standard workup and purification equipment
Procedure:
-
To a stirred suspension of the base in the chosen solvent, add the thiol at room temperature (or 0 °C if using NaH).
-
Stir for 15-30 minutes to allow for the formation of the thiolate anion.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.[4]
-
After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Reaction with Alcohols/Phenols (O-Alkylation - Williamson Ether Synthesis)
This protocol describes the formation of ether linkages by reacting with an alcohol or phenol.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.1 - 1.5 eq)
-
Strong Base (e.g., NaH) (1.2 - 1.5 eq)
-
Anhydrous Solvent (e.g., THF or DMF) (0.2 - 0.5 M)
-
Round-bottom flask with a magnetic stir bar
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add the alcohol or phenol.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Stir at room temperature or heat gently (e.g., 40-60 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary and Expected Outcomes
The following table provides a hypothetical summary of expected outcomes for the nucleophilic substitution reactions of this compound with various nucleophiles, based on analogous reactions.[4][5][6] Yields are estimates and will vary depending on the specific nucleophile and reaction conditions.
| Nucleophile | Product Type | Typical Base | Typical Solvent | Estimated Yield (%) |
| Morpholine | Amine | K₂CO₃ | Acetonitrile | 80-95 |
| Aniline | Amine | Cs₂CO₃ | DMF | 70-90 |
| Thiophenol | Thioether | K₂CO₃ | DMF | 85-98 |
| Sodium Methoxide | Ether | NaH | THF | 75-90 |
| Phenol | Ether | NaH | DMF | 70-85 |
| Sodium Azide | Azide | NaN₃ | DMSO | 80-95 |
| Diethyl Malonate | C-Alkylated | NaH | THF | 65-80 |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a stronger base, or switching to a more polar aprotic solvent. Ensure all reagents are pure and dry, especially for reactions involving strong bases like NaH.
-
Side Reactions: The formation of side products may occur, particularly at higher temperatures. Purification by column chromatography is often necessary to isolate the desired product. In some cases, lowering the reaction temperature may improve selectivity.
-
Reaction Stalls: If the reaction does not proceed to completion, consider adding more nucleophile or base. Ensure that the starting material is fully dissolved in the solvent.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of novel oxazole derivatives. The protocols and insights provided in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers to explore the chemistry of this compound and to generate new molecules with potential applications in drug discovery and materials science. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2016). Arkivoc. Retrieved from [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors | MDPI [mdpi.com]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-(Chloromethyl)-2-isopropyloxazole Derivatives: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, natural products, and functional materials due to its wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(chloromethyl)-2-isopropyloxazole, a key building block for the elaboration of more complex bioactive molecules. We will explore a robust and widely applicable synthetic strategy, delving into the mechanistic rationale behind the chosen methodology and offering practical insights for successful execution in a research and development setting.
Introduction: The Significance of the Oxazole Moiety
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.[5] Among these, oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, have garnered significant attention in medicinal chemistry. The unique electronic properties and structural rigidity of the oxazole ring allow it to serve as a versatile scaffold for the design of targeted therapeutics. The 2,4-disubstituted oxazole core, in particular, is a common feature in many biologically active compounds. The introduction of a reactive chloromethyl group at the 4-position provides a convenient handle for further functionalization, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
The target molecule, this compound, combines the stability of the 2-isopropyloxazole core with the reactivity of the chloromethyl group, making it a valuable intermediate for drug discovery programs.
Recommended Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence:
-
Step 1: Oxazole Ring Formation via Robinson-Gabriel Synthesis. This classic method involves the cyclodehydration of an α-acylamino ketone to form the oxazole ring.[5][6] In our case, we will synthesize the precursor, 2-isobutyrylamido-4-methylpentan-3-one, from readily available starting materials.
-
Step 2: Radical Chlorination of the Methyl Group. The 4-methyl group of the synthesized 2-isopropyl-4-methyloxazole will be selectively chlorinated using a free-radical initiator to yield the desired this compound.
This approach is favored due to its reliance on well-established and scalable reactions, as well as the commercial availability of the starting materials.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Isopropyl-4-methyloxazole
This protocol details the formation of the oxazole ring via the Robinson-Gabriel synthesis.
Materials:
-
Isobutyramide
-
1-chloro-3-butanone
-
Potassium carbonate (K₂CO₃)
-
Sulfuric acid (H₂SO₄), concentrated
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Synthesis of N-(3-oxobutan-2-yl)isobutyramide (Intermediate 1):
-
To a stirred solution of isobutyramide (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add 1-chloro-3-butanone (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone. This intermediate is often used in the next step without further purification.
-
-
Cyclodehydration to 2-Isopropyl-4-methyloxazole (Intermediate 2):
-
Caution: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Slowly add the crude N-(3-oxobutan-2-yl)isobutyramide to concentrated sulfuric acid (2-3 eq) at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-isopropyl-4-methyloxazole.
-
Protocol 2: Synthesis of this compound
This protocol describes the free-radical chlorination of the 4-methyl group.
Materials:
-
2-Isopropyl-4-methyloxazole
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Radical Chlorination:
-
Caution: Carbon tetrachloride is a hazardous solvent. Perform this reaction in a well-ventilated fume hood.
-
Dissolve 2-isopropyl-4-methyloxazole (1.0 eq) in CCl₄.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated Na₂S₂O₃ solution to quench any remaining oxidant, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound as a clear, colorless liquid.[7]
-
Mechanism & Scientific Rationale
Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring from α-acylamino ketones.[5][6] The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.
The proposed mechanism involves the following key steps:
-
Protonation of the Ketone Carbonyl: The ketone carbonyl of the α-acylamino ketone is protonated by the strong acid (H₂SO₄), increasing its electrophilicity.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the amide oxygen attacks the protonated carbonyl carbon, forming a five-membered ring intermediate.
-
Dehydration: A series of proton transfers and the elimination of a water molecule leads to the formation of the aromatic oxazole ring.
A possible mechanism involves the activation of the oxazolones by a Lewis acid, followed by the nucleophilic addition of an aromatic substrate to generate the 2-acylamino ketones in situ.[8] Protonation of the aryl ketone by a superacid leads to the formation of an electrophilic carbonyl carbon, which is then attacked by the amide oxygen to form a five-membered dihydrooxazolol.[8] Subsequent dehydration of the dihydrooxazolol yields the oxazole.[8]
Visualizing the Robinson-Gabriel Mechanism
Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.
Free-Radical Chlorination
The chlorination of the 4-methyl group proceeds via a classic free-radical chain reaction mechanism.
-
Initiation: The radical initiator (AIBN or BPO) decomposes upon heating to generate free radicals.
-
Propagation:
-
The initiator radical abstracts a hydrogen atom from the methyl group of the oxazole, forming a relatively stable benzylic-like radical.
-
This radical then reacts with NCS to form the chlorinated product and a succinimidyl radical.
-
The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material, continuing the chain reaction.
-
-
Termination: The reaction is terminated by the combination of any two radicals.
The selectivity for the chlorination at the 4-methyl position is due to the formation of a resonance-stabilized radical intermediate.
Data Summary and Expected Outcomes
| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) | Analytical Methods |
| 1 | Robinson-Gabriel Synthesis | Isobutyramide, 1-chloro-3-butanone, H₂SO₄ | 60-75% | >95% | ¹H NMR, ¹³C NMR, GC-MS |
| 2 | Radical Chlorination | 2-Isopropyl-4-methyloxazole, NCS, AIBN | 70-85% | >97% | ¹H NMR, ¹³C NMR, GC-MS |
Applications in Drug Development
The this compound core is a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The chloromethyl group can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities. This allows for the rapid generation of compound libraries for screening against various biological targets. For instance, the reaction of this compound with primary or secondary amines can lead to the formation of aminomethyl oxazole derivatives, which are known to exhibit a range of pharmacological activities.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound derivatives. The outlined two-step protocol, based on the Robinson-Gabriel synthesis and subsequent free-radical chlorination, offers a reliable and efficient route to this valuable building block. By understanding the underlying reaction mechanisms and following the detailed experimental procedures, researchers can confidently synthesize this key intermediate for their drug discovery and development programs. The versatility of the chloromethyl group opens up a vast chemical space for the creation of novel oxazole-based compounds with the potential for significant therapeutic impact.
References
-
Reddy, M. R., et al. (2015). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]
-
Macmillan Group. (n.d.). Oxazole. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Morwick, T., et al. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(16), 2665-2668. Available at: [Link]
- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents. (n.d.).
-
Yadav, D., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130509. Available at: [Link]
-
Wipf, P., & Miller, C. P. (1993). Mechanism of the Robinson−Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Available at: [Link]
-
Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. (n.d.). Retrieved from [Link]
-
Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (n.d.). Retrieved from [Link]
-
The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(15), 4337-4348. Available at: [Link]
- CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate - Google Patents. (n.d.).
-
Luo, M., et al. (2017). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 82(10), 5204-5211. Available at: [Link]
-
5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide. (n.d.). Retrieved from [Link]
- US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents. (n.d.).
-
Oxazole.pdf - CUTM Courseware. (n.d.). Retrieved from [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles by a Copper-Catalyzed [3+2] Annulation/Olefination Cascade between Amides and IIII/PV Hy - Who we serve. (n.d.). Retrieved from [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). Retrieved from [Link]
-
Synthesis and antimicrobial activity of some new quinazoline derivatives. (n.d.). Retrieved from [Link]
-
Practical Oxazole Synthesis Mediated by Iodine from α-Bromoketones and Benzylamine Derivatives. | Request PDF. (n.d.). Retrieved from [Link]
-
RSC Medicinal Chemistry - REVIEW - UCL Discovery. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of 2,4,5-Trisubstituted Oxazoles. (n.d.). Retrieved from [Link]
- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents. (n.d.).
-
One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (n.d.). Retrieved from [Link]
-
Robinson–Gabriel synthesis | Semantic Scholar. (n.d.). Retrieved from [Link]
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Synthesis of 4-((Alkylamino)methyl)-2-isopropyloxazoles via Nucleophilic Substitution
Abstract
This document provides a detailed protocol for the synthesis of 4-((alkylamino)methyl)-2-isopropyloxazoles through the reaction of 4-(chloromethyl)-2-isopropyloxazole with various primary and secondary amines. This nucleophilic substitution reaction is a fundamental transformation in medicinal chemistry, enabling the generation of diverse libraries of substituted oxazoles for drug discovery and development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to the reaction setup, execution, purification, and characterization of the target compounds. The underlying principles of the reaction mechanism and the rationale for the chosen experimental conditions are discussed to ensure scientific integrity and facilitate troubleshooting.
Introduction: The Significance of Substituted Oxazoles
The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals. The 2,4-disubstituted oxazole core, in particular, serves as a versatile template for interacting with various biological targets. The introduction of an aminoalkyl side chain at the 4-position can significantly influence the pharmacological properties of the molecule, including its potency, selectivity, and pharmacokinetic profile. The reaction of this compound with amines provides a direct and efficient route to a diverse range of N-substituted derivatives, which are valuable intermediates in the synthesis of complex molecules.
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The chloromethyl group at the 4-position of the oxazole ring is susceptible to attack by nucleophilic amines. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the benzylic-like carbon, facilitating the displacement of the chloride leaving group.
Reaction Mechanism and Key Considerations
The core of this protocol is the N-alkylation of an amine with the electrophilic this compound. This reaction is a classic example of a nucleophilic substitution, specifically an SN2 reaction.
Diagram of the General Reaction Mechanism:
Caption: General SN2 mechanism for the reaction of amines with this compound.
Several factors influence the rate and efficiency of this SN2 reaction:
-
Nucleophilicity of the Amine: The reactivity of the amine is directly related to its nucleophilicity. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
-
Solvent: A polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically preferred. These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic base is required to neutralize the acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Temperature: The reaction rate can be increased by heating. However, excessive heat can lead to side reactions. A temperature range of room temperature to 80 °C is generally suitable.[1]
Detailed Experimental Protocol
This protocol provides a general procedure for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Safety Precautions:
-
This compound is a potential lachrymator and alkylating agent. Handle with care in a well-ventilated fume hood.
-
Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (to a concentration of approximately 0.2-0.5 M).
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture. The base neutralizes the HCl formed during the reaction.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate. Visualize the spots under a UV lamp. The reaction is complete when the starting this compound spot is no longer visible. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and any other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final 4-((alkylamino)methyl)-2-isopropyloxazole.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis of 4-((alkylamino)methyl)-2-isopropyloxazoles.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the amination of this compound with various classes of amines. Note that these are starting points and may require optimization for specific substrates.
| Amine Type | Amine (eq) | Base (eq) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic | 1.2 | K₂CO₃ (2.0) | MeCN | 25 - 50 | 2 - 8 |
| Secondary Aliphatic | 1.5 | K₂CO₃ (2.0) | MeCN | 50 - 80 | 6 - 18 |
| Primary Aniline | 1.5 | K₂CO₃ (2.0) | DMF | 80 | 12 - 24 |
| Secondary Aniline | 2.0 | Na₂CO₃ (2.5) | DMF | 80 - 100 | 24 - 48 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive amine (e.g., amine salt).- Insufficient temperature.- Poor quality of this compound. | - Ensure the amine is the free base.- Increase the reaction temperature.- Check the purity of the starting material. |
| Formation of multiple products | - Over-alkylation of primary amines.[2]- Side reactions at higher temperatures. | - Use a larger excess of the primary amine.- Lower the reaction temperature and extend the reaction time. |
| Difficult purification | - Product and starting material have similar polarity.- Product is very polar. | - Optimize the TLC eluent system before running the column.- Consider a different purification technique, such as reverse-phase chromatography. |
Conclusion
The protocol described in this application note provides a robust and versatile method for the synthesis of 4-((alkylamino)methyl)-2-isopropyloxazoles. By understanding the underlying SN2 reaction mechanism and the key experimental parameters, researchers can effectively synthesize a wide range of derivatives for applications in drug discovery and development. The provided guidelines for reaction conditions, workup, purification, and troubleshooting should serve as a valuable resource for scientists in the field.
References
-
Chemistry LibreTexts. 4.17: Nucleophilic Substitutions in Synthesis: Amines.[2] Available from: [Link]
-
Cho, S. Y., et al. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry.[3] Available from: [Link]
-
Meador, R. I. L., Mate, N. A., & Chisholm, J. D. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics.[4] Available from: [Link]
-
O'Brien, Z., et al. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[5] Available from: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [ouci.dntb.gov.ua]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
The Strategic Application of 4-(Chloromethyl)-2-isopropyloxazole in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Oxazole Building Block
In the landscape of medicinal chemistry and drug discovery, the oxazole scaffold is a privileged structure, present in a multitude of biologically active compounds.[1] Among the various functionalized oxazoles, 4-(chloromethyl)-2-isopropyloxazole emerges as a highly versatile and reactive building block. Its utility lies in the presence of a reactive chloromethyl group at the 4-position, which serves as an excellent electrophilic site for nucleophilic substitution reactions. This feature allows for the facile introduction of the 2-isopropyloxazole moiety into a wide array of molecular frameworks, making it a valuable tool in the synthesis of novel drug candidates. This guide provides an in-depth exploration of the application of this compound, with a particular focus on its potential role in the synthesis of antiviral agents, drawing a strong parallel to the established synthesis of the HIV protease inhibitor, Ritonavir.
Core Principle: The Power of Analogy in Drug Discovery
While direct literature citing the use of this compound in the synthesis of a marketed drug is nascent, a powerful case for its application can be made through chemical analogy. The synthesis of Ritonavir, a cornerstone of antiretroviral therapy, prominently features the structurally similar compound, 4-(chloromethyl)-2-isopropylthiazole.[2][3][4] The thiazole and oxazole rings share key electronic and steric properties, suggesting that the oxazole analogue can be a viable, and potentially advantageous, substitute in the synthesis of novel antiviral compounds. This application note will, therefore, leverage the well-documented synthesis of Ritonavir intermediates to propose a detailed protocol for the utilization of this compound.
Proposed Application: Synthesis of a Ritonavir Analogue
The primary application highlighted here is the use of this compound as a key starting material for the synthesis of a novel Ritonavir analogue. The chloromethyl group allows for the straightforward introduction of the 2-isopropyloxazole-4-ylmethylamine side chain, a critical component for the biological activity of this class of protease inhibitors.
Reaction Scheme: A Stepwise Approach
The proposed synthetic route is a two-step process involving an initial nucleophilic substitution followed by a peptide coupling reaction.
Caption: Proposed synthesis of a Ritonavir analogue precursor.
Detailed Experimental Protocols
Part 1: Synthesis of N-((2-isopropyloxazol-4-yl)methyl)methylamine
This initial step involves the nucleophilic displacement of the chloride ion by methylamine. This reaction is typically straightforward and proceeds with high yield.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes), add an aqueous solution of methylamine (40% w/w, 5.0 eq) dropwise at 0-5 °C with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with brine (2 x 5 volumes), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to afford the crude product. The product can be purified by column chromatography on silica gel using a gradient of methanol in DCM to yield N-((2-isopropyloxazol-4-yl)methyl)methylamine as a pale yellow oil.
Justification of Experimental Choices:
-
Solvent: Dichloromethane is an excellent solvent for the starting material and allows for easy separation from the aqueous methylamine solution.
-
Excess Methylamine: Using a significant excess of methylamine drives the reaction to completion and minimizes the formation of the bis-alkylated byproduct.
-
Temperature Control: The initial addition at low temperature helps to control the exothermicity of the reaction.
Part 2: Coupling with N-Boc-L-valine to form the Ritonavir Analogue Precursor
This step involves the formation of an amide bond between the synthesized amine and a protected amino acid, a standard procedure in peptide synthesis.
Protocol:
-
Activation of Carboxylic Acid: To a solution of N-Boc-L-valine (1.1 eq) in N,N-dimethylformamide (DMF, 10 volumes), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Bond Formation: To the activated acid solution, add a solution of N-((2-isopropyloxazol-4-yl)methyl)methylamine (1.0 eq) in DMF (2 volumes) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 volumes). Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired Ritonavir analogue precursor.
Justification of Experimental Choices:
-
Coupling Reagents: EDC and HOBt are standard and efficient coupling reagents for forming amide bonds with minimal side reactions.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves all the reactants.
Data Presentation: A Comparative Overview
The following table provides a hypothetical comparison of the key properties of the thiazole-based intermediate from the known Ritonavir synthesis and the proposed oxazole-based analogue.
| Parameter | 4-(chloromethyl)-2-isopropylthiazole | This compound |
| Molecular Weight | 175.68 g/mol | 159.61 g/mol |
| Reactivity | High | Expected to be similar or slightly higher |
| Synthetic Utility | Established in Ritonavir synthesis[2] | Proposed for Ritonavir analogues |
| Potential Advantages | Known entity | Potentially altered pharmacokinetic profile |
Conclusion and Future Perspectives
The application of this compound as a synthetic building block holds significant promise for the discovery of novel bioactive molecules. By drawing a strong analogy to the established synthesis of Ritonavir, this guide provides a detailed and scientifically grounded protocol for its utilization in the preparation of new antiviral candidates. The inherent reactivity of the chloromethyl group, coupled with the privileged nature of the oxazole scaffold, makes this compound a valuable asset for medicinal chemists. Further exploration into the synthesis of other classes of bioactive molecules, such as kinase inhibitors and anti-inflammatory agents, using this versatile starting material is highly encouraged. The logical progression from a known thiazole-based synthesis to a novel oxazole-based approach exemplifies a rational strategy in the continuous quest for new and improved therapeutics.
References
-
Stoner, E. J., et al. (2004). A New and Efficient Synthesis of Ritonavir (A-84538), an Inhibitor of the Human Immunodeficiency Virus (HIV) Protease. The Journal of Organic Chemistry, 69(22), 7543–7552. [Link]
-
Kim, D., et al. (1995). A new, highly efficient, and stereoselective synthesis of an inhibitor of HIV protease. The Journal of Organic Chemistry, 60(22), 7126–7127. [Link]
-
Sham, H. L., et al. (1998). ABT-378, a highly potent and orally bioavailable inhibitor of the human immunodeficiency virus protease. Antimicrobial Agents and Chemotherapy, 42(12), 3218–3224. [Link]
-
Tominaga, Y. (2006). Synthesis of Biologically Active Oxazole Derivatives. Journal of Heterocyclic Chemistry, 43(6), 1447-1466. [Link]
Sources
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- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 3. CN106749085B - A method of preparing Ritonavir - Google Patents [patents.google.com]
- 4. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
Application Notes and Protocols for the Alkylation of Phenols with 4-(chloromethyl)-2-isopropyloxazole
Authored by: Senior Application Scientist, Chemical Development
Abstract
This document provides a comprehensive guide for the O-alkylation of phenols using 4-(chloromethyl)-2-isopropyloxazole. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of aryl ethers, a common motif in biologically active molecules. The protocol detailed herein is based on the principles of the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into reaction optimization, troubleshooting, and product characterization.
Introduction: The Significance of Phenolic Ether Synthesis
The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis. The resulting ether linkage is prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, remains one of the most reliable methods for this purpose.[3][4] In this application note, we focus on the use of this compound as the alkylating agent. The oxazole moiety is a valuable pharmacophore, and its incorporation onto a phenolic scaffold can lead to novel compounds with significant therapeutic potential.
The reaction proceeds via the deprotonation of the phenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then displaces the chloride from this compound in a bimolecular nucleophilic substitution (SN2) reaction.[3][5] The choice of base, solvent, and reaction temperature are critical parameters that influence the reaction's efficiency and selectivity.
Reaction Mechanism and Key Considerations
The overall transformation is depicted below:
Sources
Application Notes and Protocols for Investigating the Biological Activity of Compounds Derived from 4-(Chloromethyl)-2-isopropyloxazole
Introduction: The 4-(Chloromethyl)-2-isopropyloxazole Scaffold as a Gateway to Novel Bioactive Molecules
The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthetic versatility and metabolic stability of the oxazole ring make it an attractive starting point for the development of new therapeutic agents. This guide focuses on this compound, a key building block for creating diverse libraries of bioactive compounds. The strategic placement of a chloromethyl group at the 4-position provides a reactive "handle" for introducing various functional groups through nucleophilic substitution, while the isopropyl group at the 2-position modulates the lipophilicity and steric profile of the resulting molecules.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of novel derivatives from this compound and for the subsequent evaluation of their biological activities. The protocols are designed to be self-validating, with explanations of the scientific rationale behind the experimental choices to empower researchers in their quest for novel therapeutic leads.
I. Synthetic Strategies: Leveraging the Reactivity of the Chloromethyl Group
The primary route for derivatizing this compound is through the nucleophilic displacement of the chloride ion. This SN2 reaction is a robust and versatile method for forming new carbon-heteroatom bonds. Below are protocols for the synthesis of amine, ether, and thioether derivatives, which represent three major classes of compounds with potential biological activity.
Workflow for Derivatization of this compound
Caption: General workflow for the synthesis of derivatives.
A. Protocol for the Synthesis of 4-(Aminomethyl)-2-isopropyloxazole Derivatives
The introduction of an aminomethyl group can significantly impact the pharmacological properties of a molecule, often enhancing its interaction with biological targets through hydrogen bonding and electrostatic interactions.
-
Rationale: This protocol is adapted from established methods for the N-alkylation of amines using alkyl halides.[4] The choice of a non-nucleophilic base is crucial to prevent side reactions with the chloromethyl starting material.
-
Materials:
-
This compound
-
Primary or secondary amine of interest (1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the desired amine (1.2 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-(aminomethyl)-2-isopropyloxazole derivative.
-
B. Protocol for the Synthesis of 4-(Alkoxymethyl)-2-isopropyloxazole Derivatives (Williamson Ether Synthesis)
Ether linkages are common in many drug molecules and can improve metabolic stability and modulate lipophilicity.
-
Rationale: This protocol is based on the classic Williamson ether synthesis, a reliable method for forming ether bonds.[5] The use of a strong base like sodium hydride (NaH) ensures the complete deprotonation of the alcohol to form the more nucleophilic alkoxide.
-
Materials:
-
This compound
-
Alcohol of interest (1.1 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the alcohol (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-(alkoxymethyl)-2-isopropyloxazole derivative.
-
C. Protocol for the Synthesis of 4-(Thiomethyl)-2-isopropyloxazole Derivatives
The introduction of a sulfur atom can lead to unique biological activities and binding interactions.
-
Rationale: Thiols are excellent nucleophiles and readily displace halides in SN2 reactions.[6] A mild base is sufficient to deprotonate the thiol to the more reactive thiolate.
-
Materials:
-
This compound
-
Thiol of interest (1.1 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Acetonitrile, anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the thiol (1.1 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the stirred suspension.
-
Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(thiomethyl)-2-isopropyloxazole derivative.
-
II. Protocols for Biological Evaluation
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols for anticancer and antimicrobial screening are based on widely accepted and robust methodologies.[7][8]
A. Anticancer Activity Screening
Many oxazole-containing compounds have demonstrated potent anticancer activity.[2] A primary screening assay to assess the cytotoxic effects of the newly synthesized compounds is the MTT assay.
Workflow for In Vitro Anticancer Screening
Caption: Workflow for the MTT cytotoxicity assay.
1. Protocol for MTT Cytotoxicity Assay
-
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized oxazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Hypothetical Anticancer Activity Data for 4-(Substituted-methyl)-2-isopropyloxazole Derivatives
| Compound ID | R-Group (at 4-CH₂-) | Cell Line | IC₅₀ (µM) |
| Control | Doxorubicin | MCF-7 | 0.5 |
| OX-NH-Ph | -NH-Phenyl | MCF-7 | 12.5 |
| OX-NH-Bn | -NH-Benzyl | MCF-7 | 8.2 |
| OX-O-Ph | -O-Phenyl | MCF-7 | > 50 |
| OX-O-Bn | -O-Benzyl | MCF-7 | 25.1 |
| OX-S-Ph | -S-Phenyl | MCF-7 | 5.7 |
| OX-S-Bn | -S-Benzyl | MCF-7 | 3.9 |
2. Potential Mechanisms of Anticancer Action and Follow-up Assays
-
Tubulin Polymerization Inhibition: Several oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] If a compound shows significant cytotoxicity, a tubulin polymerization assay can be performed.
-
Kinase Inhibition: The oxazole scaffold can act as a hinge-binding motif in protein kinases.[2] A kinase inhibition assay against relevant targets (e.g., c-Kit tyrosine kinase) could elucidate the mechanism of action.
-
Apoptosis Induction: The induction of programmed cell death is a hallmark of many anticancer drugs. Apoptosis can be assessed using assays such as Annexin V/PI staining followed by flow cytometry.
B. Antimicrobial Activity Screening
Oxazole derivatives have also been reported to possess significant antimicrobial activity.[8][10] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
1. Protocol for Broth Microdilution MIC Assay
-
Rationale: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] It is a quantitative method that is widely used in drug discovery.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))
-
Mueller-Hinton Broth (MHB)
-
Synthesized oxazole derivatives
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer
-
Microplate reader
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Perform a two-fold serial dilution of the synthesized compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Table 2: Hypothetical Antimicrobial Activity Data for 4-(Substituted-methyl)-2-isopropyloxazole Derivatives
| Compound ID | R-Group (at 4-CH₂-) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Control | Ciprofloxacin | 1 | 0.5 |
| OX-NH-Ph | -NH-Phenyl | 32 | > 64 |
| OX-NH-Bn | -NH-Benzyl | 16 | 64 |
| OX-O-Ph | -O-Phenyl | > 64 | > 64 |
| OX-O-Bn | -O-Benzyl | 64 | > 64 |
| OX-S-Ph | -S-Phenyl | 8 | 32 |
| OX-S-Bn | -S-Benzyl | 4 | 16 |
III. Concluding Remarks and Future Directions
The this compound scaffold presents a promising starting point for the development of novel bioactive compounds. The protocols outlined in this guide provide a robust framework for the synthesis of diverse derivatives and their subsequent evaluation for anticancer and antimicrobial activities. The structure-activity relationship data generated from these studies will be invaluable in guiding the design of next-generation oxazole-based therapeutics with enhanced potency and selectivity. Further investigations into the mechanism of action of the most promising lead compounds will be crucial for their advancement in the drug discovery pipeline.
References
- Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024). Journal of Chemical and Pharmaceutical Research, 16(9), 1-7.
- Fathima, A., Vagdevi, H. M., Shafeeulla, R. M., Afroz, L., & Shreedhara, S. H. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia, 19(4).
- Arshad, N., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry, 90(12), 2486-2492.
- Sheeja Rekha A G, et al. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 9(9), 361-364.
- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). Anti-Cancer Agents in Medicinal Chemistry, 25.
- Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (2017). Chemistry & Biology Interface, 7(2), 116-123.
- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline Derivatives. (2018). Journal of Al-Nahrain University, 21(3), 1-7.
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(10), 808-812.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Journal of Medicinal Chemistry, 60(9), 3849-3864.
- Hong, C. I., De, N. C., Tritsch, G. L., & Chheda, G. B. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 19(4), 555-558.
- Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). Bioorganic & Medicinal Chemistry, 114, 117961.
- Velihina, Y., et al. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). Molecules, 21(11), 1466.
- Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. (2024). Frontiers in Chemistry, 12, 1365851.
- Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors. (2012). Journal of Pharmacy and Pharmacology, 64(11), 1601-1610.
- Synthesis, characterization & biological activity of Isopropyl Thiazole derivatives of the natural products Distamycin & Proximicin. (2014).
- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (1998). Journal of Medicinal Chemistry, 41(15), 2719-2729.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances, 14(50), 36625-36639.
- Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. (2022). Molecules, 27(23), 8235.
- Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4101-4107.
- Synthesis and Biological Evaluation of Thiazole Derivatives. (2019).
- Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (2019). Molecules, 24(18), 3290.
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824.
- Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2023). Molecules, 28(13), 5025.
- Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. (2022). Molecules, 27(15), 4945.
- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). Molecules, 26(16), 4991.
- Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. (2019). Chemistry & Biodiversity, 16(3), e1800637.
- Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. (2012). European Journal of Medicinal Chemistry, 54, 534-541.
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- 3. Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 4-(Chloromethyl)-2-isopropyloxazole in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Oxazole Scaffold and the Significance of the Chloromethyl Handle
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral, antibacterial, and anticancer agents.[1][2][3][4] Its metabolic stability, capacity for hydrogen bonding, and rigid planar structure make it an ideal building block for designing drugs that can effectively interact with biological targets. The utility of an oxazole-based intermediate is significantly enhanced by the presence of a reactive functional group that allows for its seamless integration into a larger molecular framework.
4-(Chloromethyl)-2-isopropyloxazole (CAS No: 39624-97-0) is a prime example of such a strategic intermediate.[5][6] The chloromethyl group at the 4-position acts as a versatile electrophilic "handle," readily undergoing nucleophilic substitution reactions. This allows for the covalent attachment of the 2-isopropyloxazole moiety to a wide range of nucleophilic substrates, making it a valuable precursor in the synthesis of complex pharmaceutical compounds. The isopropyl group at the 2-position can also play a crucial role in modulating the lipophilicity and steric interactions of the final drug molecule, potentially enhancing its binding affinity and pharmacokinetic profile.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its synthesis, reactivity, and provide a detailed, field-proven protocol for a representative nucleophilic substitution reaction, drawing parallels from the synthesis of a key intermediate for the antiretroviral drug, Ritonavir.
Synthesis of this compound: A Representative Approach
While multiple synthetic routes to substituted oxazoles exist, a common and effective method involves the cyclization of an appropriate amide with a halo-carbonyl compound. A plausible and industrially scalable synthesis of this compound can be adapted from the well-established Hantzsch synthesis for the analogous thiazole.
The synthesis can be envisioned in two key stages: first, the formation of the corresponding hydroxymethyl-isopropyloxazole, followed by chlorination to yield the target intermediate.
Logical Workflow for the Synthesis of this compound
Caption: A general experimental workflow for nucleophilic substitution reactions.
Detailed Protocol: Synthesis of a 2-Isopropyl-4-(aminomethyl)oxazole Derivative
The following protocol is a representative example of a nucleophilic substitution reaction using this compound. It is adapted from a similar synthesis of a key intermediate for the HIV protease inhibitor, Ritonavir, which utilizes the analogous thiazole derivative. [7]This protocol is intended to serve as a robust starting point for researchers.
Objective: To synthesize N-((2-isopropyl-1,3-oxazol-4-yl)methyl)aniline by reacting this compound with aniline.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 159.61 | 1.60 g | 10.0 mmol |
| Aniline | 93.13 | 1.02 g (1.0 mL) | 11.0 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Instrumentation:
-
Magnetic stirrer with heating capabilities
-
Round-bottom flask (100 mL) with reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.02 g, 11.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol). Add 20 mL of N,N-dimethylformamide (DMF) and stir the suspension at room temperature.
-
Causality: Potassium carbonate acts as a base to deprotonate the aniline, increasing its nucleophilicity. DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation of the base, leaving the anion more reactive.
-
-
Addition of Electrophile: Dissolve this compound (1.60 g, 10.0 mmol) in 5 mL of DMF and add it dropwise to the stirring suspension over 5 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Causality: Heating the reaction increases the rate of the SN2 reaction, ensuring a reasonable reaction time. The progress of the reaction should be monitored to avoid the formation of by-products.
-
-
Monitoring the Reaction: Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product should have a different Rf value than the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Causality: This step quenches the reaction and precipitates the product, which is typically less soluble in water than the DMF and inorganic salts.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities, followed by brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure N-((2-isopropyl-1,3-oxazol-4-yl)methyl)aniline.
Expected Outcome:
The expected product is a stable solid or oil. The purity and identity of the compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling Precautions
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Safety Data Sheet (SDS) for all chemicals used in this protocol for detailed safety information.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical synthesis. Its ability to readily undergo nucleophilic substitution reactions allows for the efficient incorporation of the 2-isopropyloxazole scaffold into a diverse range of molecules. The protocol provided, based on a well-established synthetic transformation for a related compound, offers a reliable and adaptable methodology for researchers and drug development professionals. By understanding the reactivity and synthetic utility of this intermediate, scientists can strategically employ it in the design and synthesis of novel therapeutic agents.
References
-
PrepChem.com. Synthesis of B. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. Available from: [Link]
- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
European Patent Office. EP 2922854 B1 - SYNTHESIS OF SPIROCYCLIC ISOXAZOLINE DERIVATIVES. Available from: [Link]
- Tetrahedron Letters.
-
ChemSynthesis. 2-isopropyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]
- Wiley Online Library. Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones.
- PMC - NIH.
- MDPI. Naturally Occurring Oxazole-Containing Peptides.
- ResearchGate. Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. 2020.
- Arkivoc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
- RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Taylor & Francis Online.
- Beilstein Journals. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals.
- Der Pharma Chemica.
- Google Patents. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
- ResearchGate. A few selected drugs and biologically active compounds containing an oxazole ring.
- PMC - NIH.
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- 4. derpharmachemica.com [derpharmachemica.com]
- 5. echemi.com [echemi.com]
- 6. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [chemicalbook.com]
- 7. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(chloromethyl)-2-isopropyloxazole
Welcome to the technical support resource for the synthesis of 4-(chloromethyl)-2-isopropyloxazole. This guide is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most widely employed method is a variation of the Hantzsch synthesis, which involves the condensation and cyclization of an amide with an α-haloketone. For this specific molecule, the reaction utilizes isobutyramide (2-methylpropanamide) and 1,3-dichloroacetone. This approach is favored for its straightforward procedure and the ready availability of the starting materials. A similar, well-documented synthesis is used for the thiazole analog, providing a strong basis for this protocol.[1]
Q2: What is the fundamental mechanism of this oxazole synthesis?
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack: The nitrogen atom of the isobutyramide acts as a nucleophile, attacking one of the carbonyl-adjacent carbons of 1,3-dichloroacetone, displacing a chloride ion.
-
Hemiaminal Formation: The amide's oxygen atom then attacks the carbonyl carbon, forming a cyclic hemiaminal intermediate.
-
Dehydration: This intermediate undergoes acid-catalyzed dehydration to form the aromatic oxazole ring. The presence of a dehydrating agent like magnesium sulfate or phosphorus oxychloride is crucial to drive this final step to completion.[2]
Q3: What are the critical reagents and their specific roles in this synthesis?
| Reagent | Role | Rationale & Key Considerations |
| Isobutyramide | Oxazole Ring Precursor | Provides the N1, C2, and isopropyl group at the C2 position. Purity is critical to avoid side reactions. |
| 1,3-Dichloroacetone | Oxazole Ring Precursor | Provides the C4, C5, and the chloromethyl group at the C4 position. It is a lachrymator; handle with care in a fume hood. |
| Acetone (or similar solvent) | Solvent | Dissolves the reactants and facilitates the reaction. Its boiling point is suitable for reflux conditions.[1] |
| Magnesium Sulfate (MgSO₄) | Dehydrating Agent | Anhydrous MgSO₄ is used to remove the water generated during the cyclization, pushing the reaction equilibrium towards the product.[1] |
| Phosphorus Oxychloride (POCl₃) / Thionyl Chloride (SOCl₂) (Alternative) | Dehydrating Agent / Catalyst | These are much stronger dehydrating agents and can be used to improve yields, especially if the cyclization is sluggish.[2] They must be handled with extreme caution. |
Q4: What safety precautions must be taken during this synthesis?
-
1,3-Dichloroacetone: Is a strong lachrymator and skin irritant. Always handle it in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Acetone is highly flammable. Ensure all heating is performed using a heating mantle and condenser, with no open flames nearby.
-
Strong Dehydrating Agents: Reagents like POCl₃ and SOCl₂ are highly corrosive and react violently with water. They should only be handled by trained personnel using appropriate quenching procedures.
Q5: How can I reliably confirm the final product's identity and purity?
A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Look for the characteristic signals of the isopropyl group, the chloromethyl group, and the oxazole ring proton.
-
Mass Spectrometry (MS): To confirm the molecular weight (159.61 g/mol ) and fragmentation pattern.[3][4]
-
Thin-Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for monitoring reaction progress and assessing the purity of the crude and purified product.[5]
Experimental Workflow & Protocols
Protocol 1: Synthesis via Hantzsch-type Condensation
This protocol is adapted from a similar, reliable synthesis of the corresponding thiazole.[1]
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyramide (1.0 eq), 1,3-dichloroacetone (1.0 eq), and anhydrous magnesium sulfate (1.0 eq).
-
Solvent Addition: Add acetone as the solvent (e.g., ~15-20 mL per gram of isobutyramide).
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS (typically 3-5 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the magnesium sulfate and any other solids.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, often as a yellow or brown oil.
-
Purification: Purify the crude oil using silica gel column chromatography. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Visualizing the Troubleshooting Process
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
Detailed Problem/Solution Table
| Issue | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Poor Quality Reagents: Starting materials (especially 1,3-dichloroacetone) may have degraded. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Inefficient Dehydration: The equilibrium is not sufficiently shifted towards the product. | 1. Verify Reagent Quality: Use freshly opened or purified starting materials. 1,3-dichloroacetone can polymerize on storage. 2. Extend Reaction Time: Continue refluxing and monitor by TLC until the starting material spot has disappeared. Ensure the reaction is maintained at a consistent reflux temperature.[5] 3. Improve Dehydration: Ensure the MgSO₄ used is fully anhydrous. If yields remain low, consider switching to a more powerful dehydrating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), though this requires more stringent handling and workup procedures.[2][6] |
| Formation of Dark Tar or Multiple By-products | 1. Overheating: Excessive heat can cause polymerization or decomposition of the reactants and product. 2. Side Reactions: The reactive chloromethyl group can undergo further reactions under harsh conditions.[7] | 1. Control Temperature: Use a temperature-controlled heating mantle and avoid aggressive heating. The goal is a gentle, consistent reflux. Lowering the reaction temperature may reduce byproduct formation.[5] 2. Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can lead to product degradation.[5] |
| Difficulty in Purification | 1. Co-eluting Impurities: By-products may have similar polarity to the desired product. 2. Product Instability: The product may be sensitive to the silica gel (which is acidic). | 1. Optimize Chromatography: Methodically test different solvent systems for column chromatography to achieve better separation. A shallow gradient of ethyl acetate in hexanes often works well. Alternatively, vacuum distillation can be an effective purification method for oils. 2. Use Neutral Support: If product degradation on silica is suspected, try using neutral alumina for chromatography or wash the silica gel with a triethylamine solution before use. |
References
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PubMed Central. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). Organic Chemistry Portal. [Link]
-
Synthesis of B. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. (n.d.). PrepChem.com. [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). PubMed. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ResearchGate. [Link]
-
Diazocarbonyl and Related Compounds in the Synthesis of Azoles. (2018). MDPI. [Link]
-
Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
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- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 4. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Purification of 4-(chloromethyl)-2-isopropyloxazole by column chromatography
Technical Support Center: Purifying 4-(chloromethyl)-2-isopropyloxazole
Welcome to the technical support guide for the column chromatography purification of this compound (CAS No: 39624-97-0)[1][2][3]. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested advice to help you overcome common challenges and optimize your purification workflow. Our approach is built on explaining the fundamental principles behind each step, empowering you to make informed decisions in your own experiments.
Key Challenges in Purifying this compound
Understanding the target molecule is the first step to a successful purification. This compound is a moderately polar, heterocyclic compound. Its key structural features present specific purification challenges:
-
The Chloromethyl Group: This is an activated alkyl halide. It is susceptible to nucleophilic substitution, potentially by water (hydrolysis) or other nucleophiles present in the reaction mixture. More critically, the slightly acidic nature of standard silica gel can catalyze degradation, leading to the formation of the corresponding hydroxymethyl derivative or other polar impurities.
-
The Oxazole Ring: The nitrogen atom in the oxazole ring is basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product onto the stationary phase[4].
-
Moderate Polarity: The compound's polarity requires a carefully balanced mobile phase. If the solvent system is too polar, the compound will elute too quickly with impurities[5]. If it's not polar enough, elution times will be excessively long, increasing the risk of on-column degradation.
Recommended Experimental Protocol
This protocol provides a robust starting point for the purification. Always perform a preliminary Thin Layer Chromatography (TLC) analysis to optimize the mobile phase before committing to a large-scale column.
Step 1: TLC Analysis & Mobile Phase Selection
The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of ~0.25-0.35 . This Rf value typically provides the best separation in a flash column chromatography setup.
-
Prepare TLC Plates: Use silica gel 60 F254 plates.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on the TLC plate.
-
Develop the Plate: Start with a non-polar/polar solvent mixture. A good starting point is a hexane/ethyl acetate system. Test various ratios:
-
90:10 (Hexane:Ethyl Acetate)
-
80:20
-
70:30
-
-
Visualize the Plate:
-
UV Light (254 nm): As an aromatic heterocycle, the oxazole ring should be UV active and appear as a dark spot on the fluorescent background[6][7].
-
Iodine Chamber: Place the plate in a chamber with iodine crystals. Aromatic compounds and many organic molecules will appear as temporary yellow-brown spots[7][8][9]. This is a good general, non-destructive method.
-
Permanganate Stain (KMnO₄): This stain is useful for detecting impurities that might be oxidizable, which the target compound is not readily. Prepare a solution of 1.5g KMnO₄, 10g K₂CO₃, and 1.25mL 10% NaOH in 200mL water. Dip the plate and gently heat. Oxidizable compounds will appear as yellow/brown spots on a purple background.
-
Step 2: Column Preparation (Wet Slurry Packing)
-
Select a Column: Choose a glass column with a diameter appropriate for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude sample weight).
-
Prepare the Slurry: In a beaker, mix silica gel (60 Å, 230-400 mesh) with your initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc) to form a consistent slurry.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand. Pour the silica slurry into the column. Use gentle air pressure or tap the column to pack the silica bed uniformly, removing any air bubbles[10][11].
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated and the bed is stable.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder[12]. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.
-
Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase solvent. Using a pipette, carefully apply this solution to the top of the silica bed without disturbing the surface[12].
Step 4: Elution and Fraction Collection
-
Begin Elution: Start eluting with your optimized mobile phase from the TLC analysis. Apply gentle air pressure (1-2 psi) to maintain a steady flow rate[12].
-
Gradient Elution (Optional but Recommended): If TLC shows impurities that are close in polarity, a gradient elution can improve separation. Start with a less polar mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity by increasing the percentage of ethyl acetate[13].
-
Collect Fractions: Collect fractions in test tubes or vials. Monitor the elution process by collecting small spots from the column outlet onto TLC plates and checking under a UV lamp.
-
Combine and Concentrate: Once the desired product has fully eluted, combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
Troubleshooting Guide (Q&A Format)
Here are solutions to specific issues you may encounter during the purification process.
Q1: My product came out in the first few fractions with the solvent front. What went wrong?
A1: This indicates your mobile phase is too polar, causing the compound to have a very low affinity for the silica gel.
-
Immediate Action: Stop the column if possible.
-
Solution: Re-develop your mobile phase using TLC. Decrease the proportion of the polar solvent (e.g., ethyl acetate) significantly. Try starting with 95:5 or even 98:2 Hexane:Ethyl Acetate. Your goal is to get the product's Rf value down to the 0.25-0.35 range[5].
Q2: I see a new, more polar spot on my TLC plates after the column that wasn't in my crude mixture. What is it?
A2: This is a classic sign of on-column degradation. The most likely culprit is the hydrolysis of the chloromethyl group to a hydroxymethyl group, which is significantly more polar. Silica gel's surface acidity can catalyze this reaction.
-
Solution 1 (Neutralize Silica): Before packing, you can prepare a slurry of your silica gel in a solvent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v). Then, pack the column and run it as usual, adding the same percentage of triethylamine to your mobile phase. This neutralizes the acidic sites.
-
Solution 2 (Use Alternative Stationary Phase): If the problem persists, consider using a less acidic stationary phase like neutral alumina. You will need to re-optimize your solvent system on an alumina TLC plate first.
-
Solution 3 (Minimize Residence Time): Use a higher flow rate (more pressure) to reduce the amount of time the compound spends in contact with the silica gel. This is a trade-off, as it may slightly reduce separation efficiency.
Q3: My yield is very low, and I suspect the product is stuck on the column. How can I get it off?
A3: This can be due to irreversible adsorption or degradation. The basic nitrogen on the oxazole ring can bind strongly to acidic silanol sites[4].
-
Immediate Action: Perform a "column flush" with a much more polar solvent. Switch your mobile phase to 100% ethyl acetate, and if that doesn't work, try a mixture like 95:5 Dichloromethane:Methanol[14]. Collect the flush fractions and analyze by TLC.
-
Preventative Solution: As in Q2, adding a small amount of triethylamine to your eluent can often prevent this issue by competing for the acidic binding sites on the silica.
Q4: The separation between my product and a key impurity is very poor (overlapping spots). How can I improve resolution?
A4: Improving resolution requires fine-tuning your chromatographic conditions.
-
Solution 1 (Shallow Gradient): If using a gradient, make it shallower. Instead of increasing polarity in 10% increments, try 2-5% increments. This will increase the separation distance between compounds.
-
Solution 2 (Change Solvent System): The selectivity of the separation depends on the solvents used. If Hexane/EtOAc isn't working, try a different system with different properties, such as Dichloromethane/Methanol or Toluene/Acetone[13][15]. These solvents interact differently with your compounds and the stationary phase, which can alter the elution order and improve separation.
-
Solution 3 (Column Dimensions): Use a longer, narrower column. This increases the number of theoretical plates and provides more opportunity for separation to occur, though it will increase the run time.
Data & Visualization
Chromatography Parameters Summary
| Parameter | Recommended Starting Point | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Hexane / Ethyl Acetate | Good starting system offering a wide polarity range.[13] |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal for good separation in flash chromatography. |
| Sample Loading | Dry Loading with Silica | Promotes sharper bands and better resolution.[12] |
| Detection | UV (254 nm), Iodine, KMnO₄ Stain | Provides multiple methods to visualize both product and impurities.[6][8] |
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: Decision tree for chromatography troubleshooting.
Frequently Asked Questions (FAQs)
Q: Can I use a different stationary phase, like alumina? A: Yes. Neutral alumina can be an excellent alternative if you suspect your compound is degrading on silica gel. However, the selectivity will be different, so you must re-optimize your mobile phase using alumina TLC plates before running the column.
Q: Is it better to use a step gradient or a linear gradient? A: For most lab-scale purifications, a step gradient (e.g., running 2 column volumes of 90:10, then switching to 85:15, etc.) is easier to perform manually and is usually sufficient. A linear gradient, typically performed by an automated flash chromatography system, can provide higher resolution for very difficult separations.
Q: How much crude material can I load onto my column? A: A general rule for good separation (resolution) is to load no more than 1 gram of crude material for every 20 to 40 grams of silica gel. For very difficult separations, you may need a ratio as high as 1:100.
Q: My compound is not soluble in the mobile phase. How can I load it? A: This is a perfect scenario for the dry loading technique described in the protocol[12]. If that is not an option, you can dissolve the sample in a minimal amount of a stronger, more polar solvent (like dichloromethane) and load that solution. However, be aware that this can cause band broadening and may negatively impact the separation at the top of the column[5].
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Restek. GC Troubleshooting Guide. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. [Link]
-
Silver, J. (2023, March 11). Answer to "What reagent to use for visualization of isoxazole on TLC?". ResearchGate. [Link]
-
University of Colorado Boulder, Department of Chemistry. TLC Visualization Methods. [Link]
-
Searle Separations Department. Thin Layer Chromatography. [Link]
-
Silver, J. (2014, January 9). Answer to "What is the basic principle for selecting mobile phase in preparative column chromatography?". ResearchGate. [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting. YouTube. [Link]
-
Quora. (2022, August 19). How do you choose a mobile phase in HPLC?. [Link]
-
Nichols, L. (2022, April 7). 7.8: TLC Visualization Methods. Chemistry LibreTexts. [Link]
-
Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. ResearchGate. [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
-
Silver, J. (2015, February 12). Answer to "What is the most polar solvent usable in silica gel chromatography?". ResearchGate. [Link]
-
Fountain, K. J., et al. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. [Link]
-
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journals Online. [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
-
MDPI. (2026). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. [Link]
-
Asian Journal of Research in Chemistry. (2019). Phytochemical screening and column chromatography studies of Aerva lanata. [Link]
-
PubMed. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. [Link]
Sources
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- 2. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [amp.chemicalbook.com]
- 3. 4-CHLOROMETHYL-2-ISOPROPYLOXAZOLE | 39624-97-0 [chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
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- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 15. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
How to avoid dimerization of 4-(chloromethyl)-2-isopropyloxazole
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Dimerization
Welcome to the technical support center for 4-(chloromethyl)-2-isopropyloxazole. This guide is designed to provide you with in-depth technical information and practical advice to help you successfully use this valuable reagent in your research and development projects. As Senior Application Scientists, we understand the challenges that can arise during experimentation and have compiled this resource to address the most common issue encountered with this compound: dimerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterocyclic organic compound. It belongs to the oxazole family, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. The key features of this molecule are the reactive chloromethyl group at the 4-position and a stabilizing isopropyl group at the 2-position. This compound is primarily used as a synthetic building block in medicinal chemistry and drug discovery. The chloromethyl group is an excellent electrophile, readily reacting with a variety of nucleophiles to introduce the 2-isopropyloxazole moiety into larger, more complex molecules.
Q2: What is dimerization and why is it a problem with this compound?
Dimerization is an unwanted side reaction where two molecules of this compound react with each other to form a larger molecule, a dimer. This occurs through a process called self-N-alkylation. The nitrogen atom of the oxazole ring of one molecule acts as a nucleophile and attacks the carbon of the chloromethyl group of another molecule.
This dimerization is problematic for several reasons:
-
Reduced Yield: The consumption of the starting material in this side reaction lowers the overall yield of your desired product.
-
Complex Purification: The dimer is a quaternary ammonium salt, which can be challenging to separate from the desired product, complicating purification steps.
-
Inconsistent Reactions: The rate of dimerization can be variable, leading to a lack of reproducibility in your experiments.
Q3: What is the mechanism of dimerization?
The dimerization of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process can be broken down into the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of one oxazole molecule attacks the electrophilic carbon atom of the chloromethyl group on a second molecule.
-
Transition State: A high-energy transition state is formed where the new nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken.
-
Leaving Group Departure: The chloride ion is expelled as a leaving group, resulting in the formation of a stable carbon-nitrogen bond and the creation of a positively charged oxazolium salt, which is the dimer.
Molecule1 [label="this compound\n(Nucleophile)"]; Molecule2 [label="this compound\n(Electrophile)"]; TransitionState [label="SN2 Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Dimer\n(Oxazolium Salt)", fillcolor="#EA4335"]; Chloride [label="Chloride Ion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Molecule1 -> TransitionState [label="Nucleophilic Attack"]; Molecule2 -> TransitionState; TransitionState -> Dimer [label="Bond Formation"]; TransitionState -> Chloride [label="Leaving Group Departure"]; }
Caption: Mechanism of dimerization of this compound.Q4: How does the 2-isopropyl group affect the rate of dimerization?
The isopropyl group at the 2-position of the oxazole ring has a significant influence on the molecule's reactivity. It exerts a steric hindrance effect, meaning its physical bulkiness can obstruct the approach of the nitrogen atom of another molecule to the chloromethyl group. This steric hindrance can slow down the rate of dimerization compared to less substituted chloromethyl oxazoles. However, it does not completely prevent the reaction, so careful handling is still necessary.
Troubleshooting Guide: Preventing Dimerization
This section provides practical, step-by-step guidance to minimize dimerization during storage and in your reactions.
Issue 1: Dimerization during storage.
-
Cause: Improper storage conditions, such as elevated temperatures, exposure to moisture, or reactive solvents, can accelerate the dimerization reaction.
-
Solution:
-
Temperature: Store this compound at low temperatures, ideally at or below 4°C. For long-term storage, -20°C is recommended.[1]
-
Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric moisture.[1]
-
Container: Use amber glass vials or other containers that protect the compound from light.
-
Solvent: If storing in solution, choose a non-polar, aprotic solvent like hexane or toluene. Avoid polar aprotic solvents such as DMF or DMSO for storage, as they can promote N-alkylation.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ 4°C (short-term), -20°C (long-term) | Reduces the kinetic energy of molecules, slowing the reaction rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the chloromethyl group and other side reactions.[1] |
| Container | Amber vial | Protects from light, which can catalyze degradation. |
| Solvent (if in solution) | Non-polar, aprotic (e.g., hexane, toluene) | Minimizes solvation of the transition state, disfavoring the SN2 reaction. |
Issue 2: Dimerization during a reaction.
-
Cause: Reaction conditions such as high temperature, high concentration, and the choice of solvent can favor the dimerization side reaction over your desired transformation.
-
Solution:
-
Temperature Control:
-
Maintain a low temperature during the setup of your reaction. Pre-cool your reaction vessel and solvent before adding the this compound.
-
Add the reagent slowly to the reaction mixture to avoid localized heating.
-
-
Concentration:
-
Use the lowest practical concentration of this compound. This reduces the probability of two molecules of the reagent encountering each other.
-
-
Solvent Choice:
-
Whenever possible, use non-polar, aprotic solvents. If the desired reaction requires a polar solvent, consider a less polar option or a solvent mixture. For instance, tetrahydrofuran (THF) is often a better choice than dimethylformamide (DMF).
-
-
Order of Addition:
-
Add the this compound to the solution containing your nucleophile, rather than the other way around. This ensures that the reagent is more likely to react with your intended substrate than with itself.
-
-
Start [label="Start"]; Precool [label="Pre-cool reaction vessel\nand solvent"]; Add_Nucleophile [label="Add nucleophile and\nany other reagents"]; Slow_Addition [label="Slowly add\nthis compound"]; Maintain_Temp [label="Maintain low temperature\nduring reaction"]; Monitor [label="Monitor reaction progress\n(TLC, LC-MS)"]; Workup [label="Aqueous work-up"]; Purification [label="Purification"]; End [label="End"];
Start -> Precool; Precool -> Add_Nucleophile; Add_Nucleophile -> Slow_Addition; Slow_Addition -> Maintain_Temp; Maintain_Temp -> Monitor; Monitor -> Workup; Workup -> Purification; Purification -> End; }
Caption: Recommended experimental workflow to minimize dimerization.Experimental Protocol: A General Procedure for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing dimerization.
Materials:
-
This compound
-
Nucleophile of choice
-
Anhydrous non-polar, aprotic solvent (e.g., THF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven before use
Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
-
Charge the reaction vessel with the nucleophile and the anhydrous solvent.
-
Cool the reaction mixture to 0°C or lower using an ice bath or a cryocooler.
-
Dissolve the this compound in a small amount of the same anhydrous solvent in the dropping funnel.
-
Add the solution of this compound dropwise to the cooled, stirred reaction mixture over a period of 30-60 minutes.
-
Maintain the low temperature and continue stirring the reaction mixture. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride solution).
-
Proceed with a standard aqueous work-up and extraction with an appropriate organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Purification: Removing the Dimer
If dimerization does occur, the resulting quaternary ammonium salt can often be removed through the following techniques:
-
Aqueous Extraction: The dimer, being a salt, is typically more soluble in water than the desired, neutral organic product. Washing the organic layer with water or brine during the work-up can help to remove a significant portion of the dimer.
-
Column Chromatography: Silica gel chromatography can be effective for separating the polar dimer from the less polar product. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an excellent way to remove the dimer impurity.
References
-
Begtrup, M., & Larsen, P. (1990). Alkylation, Acylation and Silylation of Azoles. Acta Chemica Scandinavica, 44, 1050-1057. Retrieved from [Link]
Sources
Troubleshooting failed reactions with 4-(chloromethyl)-2-isopropyloxazole
Technical Support Center: 4-(Chloromethyl)-2-isopropyloxazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document is designed to serve as a primary resource for troubleshooting common issues encountered during its use in synthesis. As a versatile heterocyclic building block, its reactivity as a benzylic-like halide is key to its utility, but also presents specific challenges. This guide provides in-depth, experience-driven solutions to help you overcome these hurdles and achieve successful outcomes in your research.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common problems in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion in reactions involving this compound is typically traced back to one of four key areas: reagent quality, reaction conditions (base, solvent, temperature), nucleophile reactivity, or steric hindrance.
Potential Causes & Solutions:
-
Moisture Contamination: The chloromethyl group is susceptible to slow hydrolysis, and many nucleophilic substitution reactions are sensitive to water.
-
Insufficiently Strong Base: For nucleophiles requiring deprotonation (e.g., alcohols, thiols, secondary amines), the chosen base may not be strong enough to generate a sufficient concentration of the active nucleophile.
-
Solution: The base's conjugate acid should have a pKₐ significantly higher (ideally >2-3 units) than the pKₐ of the nucleophile. For example, to deprotonate an alcohol (pKₐ ~16-18), a base like sodium hydride (NaH, conjugate acid H₂ has pKₐ ~36) is far more effective than triethylamine (TEA, conjugate acid pKₐ ~11).
-
-
Poor Nucleophile/Solvent Compatibility: The reaction rate is highly dependent on the solvent's ability to solvate the ions involved.
-
Solution: For Sₙ2 reactions with anionic nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They solvate the cation but leave the nucleophile relatively "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding.
-
-
Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient thermal energy can lead to extremely slow reaction rates.
-
Solution: If the reaction is clean but slow at room temperature, consider gently heating to 40-60 °C. Monitor the reaction closely by TLC or LC-MS to ensure product formation outpaces any potential decomposition.
-
Q2: My reaction is messy, showing multiple spots on TLC, including a potential byproduct at the baseline. What's happening?
A2: The formation of multiple byproducts often points to competing reaction pathways, such as elimination reactions, or reagent decomposition. A baseline spot on TLC often indicates a highly polar or polymeric material.
Potential Causes & Solutions:
-
Competing E2 Elimination: The hydrogen atoms on the methylene bridge are weakly acidic. A strong, sterically hindered base can promote E2 elimination instead of the desired Sₙ2 substitution, especially with secondary or tertiary nucleophiles.[6]
-
Solution: If elimination is suspected, switch to a less hindered, weaker base (e.g., K₂CO₃ instead of t-BuOK) if your nucleophile's pKa allows. Using a "softer," more nucleophilic reagent (like a thiol or iodide) can also favor substitution over elimination.
-
-
Reagent Decomposition or Polymerization: this compound, being a reactive alkylating agent, can potentially self-react or polymerize under harsh conditions (e.g., high heat, presence of Lewis acids). This can result in insoluble, baseline material.
-
Solution: Maintain a controlled temperature. Add the electrophile (the oxazole) slowly to the solution of the nucleophile to keep its instantaneous concentration low. Ensure all reagents are pure; trace acidic impurities can catalyze decomposition.
-
-
Oxazole Ring Instability: While generally stable, oxazole rings can be sensitive to strong acids or bases, potentially leading to ring-opening.[7]
-
Solution: Avoid extreme pH conditions during the reaction and workup. Use a mild aqueous workup (e.g., saturated NH₄Cl or NaHCO₃ solution) to quench the reaction.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues.
Caption: A flowchart for troubleshooting failed reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Store the compound in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8 °C) is recommended for long-term storage. It is sensitive to moisture, which can cause hydrolysis to the corresponding alcohol. Always handle under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen) for reactions requiring anhydrous conditions.
Q2: What is the reactivity of the chloromethyl group on this oxazole compared to a standard benzyl chloride?
A2: The reactivity is analogous to that of a benzyl chloride.[8][9] The chloromethyl group is activated towards Sₙ2 displacement because the transition state is stabilized by the adjacent oxazole ring, which can delocalize charge similarly to a benzene ring. Therefore, it will readily react with a wide range of soft and hard nucleophiles.[10][7]
Q3: Can I use a protic solvent like ethanol for my reaction?
A3: While possible, it is often not ideal. A protic solvent can act as a competing nucleophile (solvolysis), leading to the formation of an ether byproduct. Furthermore, it can solvate and deactivate anionic nucleophiles via hydrogen bonding, slowing down the desired Sₙ2 reaction. Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally superior choices for these types of alkylations.
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical and depends on the pKₐ of your nucleophile. The fundamental principle is that the equilibrium of an acid-base reaction favors the side with the weaker acid (higher pKₐ).[11]
| Nucleophile (Nu-H) Type | Typical pKₐ | Recommended Base (Conjugate Acid pKₐ) | Comments |
| Thiol (R-SH) | ~10 | K₂CO₃ (~10.3), TEA (~11) | Mild bases are usually sufficient. |
| Phenol (Ar-OH) | ~10 | K₂CO₃ (~10.3), Cs₂CO₃ | Carbonate bases are effective and easy to remove. |
| Secondary Amine (R₂NH) | ~11 | Often used as a neat reagent or with a non-nucleophilic scavenger base like DIEA. | The amine can act as its own base and acid scavenger. |
| Alcohol (R-OH) | ~16-18 | NaH (~36), LiHMDS (~26) | A strong, non-nucleophilic base is required for complete deprotonation. |
| Malonate Ester | ~13 | NaOEt (~16), NaH (~36) | Alkoxides are common, but NaH ensures irreversible deprotonation. |
Note: pKₐ values are approximate and can vary based on solvent and structure.
Reference Protocol: N-Alkylation of a Secondary Amine
This protocol provides a validated, step-by-step method for a typical Sₙ2 reaction.
Reaction: N-alkylation of Morpholine with this compound.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Add anhydrous acetonitrile (to make a ~0.2 M solution with respect to the limiting reagent). Begin stirring, then add morpholine (1.2 eq).
-
Initiation: Add this compound (1.0 eq) to the stirring suspension at room temperature. The addition can be done neat or as a solution in a small amount of anhydrous acetonitrile.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aq. NaHCO₃ (1x), followed by brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
References
-
Solvents, anhydrous for laboratory. Scharlab S.L. [Link]
-
4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Institutes of Health. [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]
-
How To Use a pKa Table. Master Organic Chemistry. [Link]
-
Allylic and Benzylic Halides - SN1 and SN2 Reactions. The Organic Chemistry Tutor (YouTube). [Link]
-
Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]
-
Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Benzylic and Allylic Substitution and Elimination Reactions. Joseph Lauher (YouTube). [Link]
-
Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]
-
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. John Wiley & Sons. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Master Organic Chemistry. [Link]
-
Nucleophilic Acyl Substitution. Master Organic Chemistry. [Link]
-
Ranking Acid Base Strength Using Ka pKa Values. Leah4sci (YouTube). [Link]
-
SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. [Link]
-
Acid-Base Reactions: Introducing Ka and pKa. Master Organic Chemistry. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]
-
2-(Chloromethyl)-4-methylquinazoline. PubChem. [Link]
Sources
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- 2. Solvents, anhydrous for laboratory | Scharlab [scharlab.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Anhydrous Solvents | [Synthesis & Materials][Common Chemicals & Lab Tools]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Anhydrous solvents | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Reaction Condition Optimization for Nucleophilic Attack on 4-(Chloromethyl)-2-isopropyloxazole
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 4-(chloromethyl)-2-isopropyloxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific reaction. By understanding the underlying principles and troubleshooting potential issues, you can significantly improve your reaction outcomes, leading to higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic attack on this compound?
The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.[2] The oxazole ring, being electron-rich, can influence the reactivity of the benzylic-like carbon, making it susceptible to this type of attack.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no product formation is a common frustration. Several factors can contribute to this issue, often related to the choice of reactants and reaction conditions.
Possible Cause 1.1: Poor Nucleophile Strength
-
Explanation: The rate of an SN2 reaction is directly dependent on the strength of the nucleophile.[2] Weak nucleophiles will react slowly or not at all. Nucleophilicity generally increases with basicity, but it is also influenced by polarizability and solvent effects.
-
Troubleshooting Steps:
-
Evaluate Nucleophile pKa: Stronger bases are often better nucleophiles. For example, alkoxides (RO⁻) are stronger nucleophiles than alcohols (ROH).
-
Consider Polarizability: Larger atoms are more polarizable and can be better nucleophiles. For instance, iodide (I⁻) is a better nucleophile than chloride (Cl⁻).
-
Enhance Nucleophilicity: If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base can deprotonate it in situ, generating a more potent anionic nucleophile.
-
Possible Cause 1.2: Inappropriate Solvent Choice
-
Explanation: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[1][3][4] Polar protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent shell that hinders its ability to attack the electrophile.[3][4][5]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to options like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN).[3]
-
Ensure Anhydrous Conditions: Water is a protic solvent and can also act as a competing nucleophile, leading to undesired hydrolysis byproducts. Ensure your solvent and reagents are dry.
-
Possible Cause 1.3: Steric Hindrance
-
Explanation: SN2 reactions are sensitive to steric bulk around the reaction center.[6] While the chloromethyl group on the oxazole is relatively unhindered (a primary halide), a bulky nucleophile may struggle to access the electrophilic carbon.
-
Troubleshooting Steps:
-
Assess Nucleophile Size: If you suspect steric hindrance from your nucleophile, consider if a smaller, less sterically demanding alternative could be used.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric repulsion, though this may also promote side reactions.[7]
-
Issue 2: Formation of Multiple Products or Impurities
The appearance of unexpected spots on your TLC plate or multiple peaks in your LC-MS indicates the formation of side products.
Possible Cause 2.1: Elimination (E2) Pathway Competition
-
Explanation: If the nucleophile is also a strong base, it can abstract a proton from the carbon adjacent to the chloromethyl group, leading to an elimination (E2) reaction and the formation of an alkene byproduct.[7][8] This is more likely with sterically hindered bases and at higher temperatures.[7]
-
Troubleshooting Steps:
-
Use a Less Basic Nucleophile: If possible, choose a nucleophile that is a weaker base. For example, azide (N₃⁻) is a good nucleophile but a relatively weak base.
-
Lower the Reaction Temperature: E2 reactions typically have a higher activation energy than SN2 reactions, so running the reaction at a lower temperature can favor the substitution product.
-
Choose a Non-Hindered Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) which is less likely to act as a nucleophile itself.
-
Possible Cause 2.2: Reaction with the Oxazole Ring
-
Explanation: While the chloromethyl group is the primary electrophilic site, under certain conditions, particularly with very strong nucleophiles or harsh reaction conditions, nucleophilic attack on the oxazole ring itself could occur, leading to ring-opening or other rearrangements.[9][10]
-
Troubleshooting Steps:
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Protecting Groups: In complex syntheses, if the oxazole ring proves to be too reactive, consider if a temporary protecting group strategy is feasible, though this adds steps to the overall synthesis.
-
Possible Cause 2.3: Over-alkylation of the Nucleophile
-
Explanation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of the electrophile, leading to di- or tri-substituted products.
-
Troubleshooting Steps:
-
Use an Excess of the Nucleophile: By using a large excess of the nucleophile, you increase the probability that each electrophile molecule will react with a fresh nucleophile molecule rather than the already substituted product.
-
Protect the Nucleophile: If applicable, protect one of the reactive sites on your nucleophile before the reaction and deprotect it in a subsequent step.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine.
-
To a solution of the amine (1.2 equivalents) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at 50 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Optimization of Reaction Conditions for the Synthesis of 4-((Methylamino)methyl)-2-isopropyloxazole
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 12 | 65 |
| 2 | K₂CO₃ | ACN | 50 | 8 | 78 |
| 3 | Cs₂CO₃ | ACN | 50 | 6 | 85 |
| 4 | Et₃N | ACN | 50 | 12 | 45 |
| 5 | K₂CO₃ | THF | 50 | 24 | 30 |
Data is illustrative and based on typical optimization trends.
Visualizing the Process
Reaction Workflow
Caption: General experimental workflow for nucleophilic substitution.
Decision Tree for Troubleshooting Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Jiang, H., Yan, L., Xu, M., Lu, W., Cai, Y., Wan, W., Yao, J., Wu, S., Zhu, S., & Hao, J. (2013). Nucleophile-dependent regioselective reaction of (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines. The Journal of Organic Chemistry, 78(9), 4261–4269. [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
-
SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
Factors That Affect SN2 Reactions. (2014, August 7). Chemistry LibreTexts. Retrieved from [Link]
-
Substitution of benzylic and allylic halides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Aliphatic Nucleophilic Substitution. (n.d.). Southern Illinois University Edwardsville. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rammohancollege.ac.in [rammohancollege.ac.in]
- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siue.edu [siue.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophile-dependent regioselective reaction of (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 4-(Chloromethyl)-2-isopropyloxazole Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-(chloromethyl)-2-isopropyloxazole, a key heterocyclic building block in pharmaceutical development. The control and characterization of impurities are critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions to assist researchers in navigating the challenges associated with this synthesis. Our approach is grounded in mechanistic understanding and field-proven analytical strategies to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound? A1: The most direct and widely applicable method is a variation of the Hantzsch synthesis, reacting isobutyramide (or thioisobutyramide for the analogous thiazole) with 1,3-dichloroacetone.[3] This one-pot reaction forms the oxazole ring and installs the chloromethyl group simultaneously. This route is generally preferred over multi-step processes, such as building a 4-methyl-2-isopropyloxazole intermediate followed by chlorination, which can suffer from poor selectivity and the formation of over-chlorinated byproducts.
Q2: Why are anhydrous conditions crucial for this synthesis? A2: Water is detrimental for two primary reasons. First, it can hydrolyze the desired 4-(chloromethyl) product to the corresponding 4-(hydroxymethyl)-2-isopropyloxazole (Impurity A), reducing the yield and complicating purification. Second, excess moisture can interfere with the cyclization and dehydration steps of the oxazole ring formation, potentially leading to lower conversion and the formation of acyclic intermediates.
Q3: The product appears to degrade upon storage. What are the stability concerns? A3: this compound is a reactive alkylating agent due to the chloromethyl group on an electron-rich heterocyclic ring. It is susceptible to hydrolysis, as mentioned, and can react with nucleophiles. For long-term storage, it is recommended to keep the material in a dry, inert atmosphere (e.g., under argon or nitrogen) at low temperatures (2-8°C). Avoid exposure to moisture, alcohols, and amines.
Q4: What are the primary safety concerns associated with this synthesis? A4: The starting material, 1,3-dichloroacetone, is a toxic and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. The product, this compound, is a potential alkylating agent and should be treated as a possible mutagen. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If considering alternative chloromethylation methods like the Blanc reaction, be aware of the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[4][5]
Primary Synthetic Pathway: Hantzsch-Type Condensation
The synthesis proceeds via the reaction of isobutyramide with 1,3-dichloroacetone. The mechanism involves an initial nucleophilic attack of the amide nitrogen onto one of the carbonyl carbons of 1,3-dichloroacetone, followed by cyclization and subsequent dehydration to form the aromatic oxazole ring.
Caption: Proposed reaction mechanism for the synthesis.
Troubleshooting Guide: Common Issues & Solutions
| Problem / Observation | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Final Product | 1. Ineffective Dehydration: The final step to form the aromatic oxazole ring is sluggish. 2. Moisture Contamination: Water in the solvent or on glassware is hydrolyzing the product.[6] 3. Suboptimal Temperature: The reaction temperature is too low for efficient cyclization or too high, causing degradation. | 1. Add a Dehydrating Agent: Consider adding a mild dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture. For more robust dehydration, a Dean-Stark trap can be used if the solvent is appropriate (e.g., toluene). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize Temperature: Monitor the reaction by TLC or LC-MS at different temperatures (e.g., 60°C, 80°C, reflux) to find the optimal balance between reaction rate and byproduct formation.[7] |
| Significant Peak at M+H = 142 in LC-MS | Formation of Impurity A: The chloromethyl group has been hydrolyzed to a hydroxymethyl group. | This is a classic issue caused by moisture. Prevention: Strictly adhere to anhydrous conditions. Purification: The hydroxyl group makes this impurity more polar than the product. It can typically be separated using silica gel column chromatography with a moderate polarity eluent system (e.g., ethyl acetate/hexanes). |
| Presence of a Dichlorinated Impurity (M+H = 194/196) | Formation of Impurity B: This is likely 4-(dichloromethyl)-2-isopropyloxazole, which can arise if the starting material is contaminated or if a chlorination-based route is used. | Verify Starting Materials: Check the purity of the 1,3-dichloroacetone. Purification: This impurity will be less polar than the desired product and can be challenging to separate. A high-resolution silica column or preparative HPLC may be necessary. |
| TLC/LC shows a less polar spot that grows over time | Formation of Impurity C (Dimer): The product can undergo self-alkylation, where the chloromethyl group of one molecule reacts with the oxazole ring of another, forming a bis(oxazolyl)methane-type structure (M+H ≈ 283). | This is a concentration-dependent side reaction. Prevention: Run the reaction at a higher dilution. Ensure efficient stirring to avoid localized high concentrations of the product as it forms.[4] Purification: This large, non-polar impurity can usually be separated by column chromatography. |
| Reaction Stalls / Starting Material Remains | 1. Insufficient Reagent: Stoichiometry may be incorrect. 2. Low Reaction Temperature: The activation energy for the cyclization is not being met. | 1. Verify Stoichiometry: Ensure at least a 1:1 molar ratio of the reactants. A slight excess of one may be beneficial, which can be determined empirically. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring by TLC to see if the conversion improves without significant byproduct formation.[8] |
Characterization of Impurities
A robust analytical program is essential for identifying and quantifying impurities.[9][10] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the primary tool for detection and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.[11]
Typical Analytical Data for Key Impurities
| Compound | Structure | Expected M+H (m/z) | Key ¹H NMR Signals (δ, ppm, CDCl₃) | Comments |
| Product | This compound | 160/162 | ~4.55 (s, 2H, -CH₂Cl) , ~7.60 (s, 1H, oxazole H-5), ~3.10 (sept, 1H, -CH(CH₃)₂), ~1.35 (d, 6H, -CH(CH₃)₂) | The singlet for the chloromethyl protons is the most characteristic signal. |
| Impurity A | 4-(Hydroxymethyl)-2-isopropyloxazole | 142 | ~4.65 (s, 2H, -CH₂OH) , ~7.50 (s, 1H, oxazole H-5), ~3.10 (sept, 1H, -CH(CH₃)₂), ~1.35 (d, 6H, -CH(CH₃)₂), broad singlet for -OH | The hydroxymethyl protons are slightly downfield from the chloromethyl protons. More polar on silica gel. |
| Impurity B | 4-(Dichloromethyl)-2-isopropyloxazole | 194/196 | ~6.60 (s, 1H, -CHCl₂) , ~7.80 (s, 1H, oxazole H-5), ~3.15 (sept, 1H, -CH(CH₃)₂), ~1.40 (d, 6H, -CH(CH₃)₂) | The methine proton of the dichloromethyl group is significantly downfield. |
| Impurity C | Bis(2-isopropyloxazol-4-yl)methane | 249 | ~4.10 (s, 2H, -CH₂-) , ~7.45 (s, 2H, oxazole H-5), ~3.05 (sept, 2H, -CH(CH₃)₂), ~1.30 (d, 12H, -CH(CH₃)₂) | The bridging methylene protons are upfield compared to the -CH₂Cl group. Less polar on silica gel. |
Analytical Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying unknown impurities encountered during synthesis.
Caption: A systematic workflow for the isolation and characterization of process-related impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add isobutyramide (5.0 g, 57.4 mmol) and anhydrous acetone (100 mL).[3]
-
Reagent Addition: Add 1,3-dichloroacetone (7.28 g, 57.4 mmol) to the stirred suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:7 ethyl acetate/hexanes) or LC-MS.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by silica gel column chromatography, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure product.
Protocol 2: HPLC-MS Method for Purity Analysis
This method is a starting point and should be optimized for your specific system and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 220 nm and 254 nm; MS in positive electrospray ionization (ESI+) mode.
References
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research, 12(4). Link
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Analytical Methods for Profiling Impurities in Pharmaceuticals. (n.d.). Sannova.Link
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.Link
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Shelke, S., & Singh, N. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. Link
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Vedejs, E., & Danga, M. (2004). Synthesis and Reactions of Oxazoles. Comprehensive Organic Functional Group Transformations II, 4, 1-160. Link
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minimizing by-product formation in 4-Methyl-2-(piperidin-2-yl)oxazole synthesis. (2025). BenchChem.Link
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl)-2-isopropyloxazole and Other Chloromethylated Heterocycles in Nucleophilic Substitution Reactions
Introduction
Chloromethylated heterocyclic compounds are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The chloromethyl group serves as a versatile synthetic handle, allowing for the introduction of the heterocyclic motif into larger molecular scaffolds through nucleophilic substitution reactions. Understanding the relative reactivity of this functional group across different heterocyclic systems is paramount for medicinal chemists and process development scientists in designing efficient and selective synthetic routes.
Theoretical Framework: Factors Governing Reactivity
The reactivity of chloromethylated heterocycles in nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism for these primary halides, is governed by a delicate interplay of electronic and steric effects.[1]
Electronic Effects: The electron-withdrawing or -donating nature of the heterocyclic ring significantly influences the electrophilicity of the benzylic-type carbon in the chloromethyl group.
-
Inductive Effects: The electronegativity of the heteroatoms (N, O, S) and their position relative to the chloromethyl group exert an inductive effect, pulling electron density away from the methylene carbon and making it more susceptible to nucleophilic attack.
-
Resonance Effects: The ability of the heterocyclic ring to delocalize the partial negative charge that develops in the SN2 transition state can significantly impact the reaction rate. Aromatic systems that can effectively stabilize this transition state will exhibit enhanced reactivity.
Steric Effects: The steric hindrance around the electrophilic carbon can impede the approach of the nucleophile, thereby slowing down the reaction rate. The geometry of the five- or six-membered ring and the presence of adjacent substituents can all contribute to the steric environment.
Comparative Analysis of Heterocyclic Systems
Based on the fundamental principles of organic chemistry, we can predict the relative reactivity of the selected chloromethylated heterocycles.
-
4-(Chloromethyl)-2-isopropyloxazole: The oxazole ring is generally considered to be electron-deficient due to the high electronegativity of the oxygen atom.[2] This would suggest an increased electrophilicity of the chloromethyl carbon. However, the aromaticity of the oxazole ring is weaker compared to other heterocycles like thiazole.[2] The 2-isopropyl group will exert a minor electron-donating inductive effect and a more significant steric effect.
-
2-(Chloromethyl)pyridine: The pyridine ring is electron-withdrawing, which should enhance the reactivity of the chloromethyl group towards nucleophiles. The position of the nitrogen atom relative to the chloromethyl group is crucial. In the 2-position, the nitrogen's lone pair is not directly involved in resonance stabilization of the SN2 transition state in the same way as in a 4-substituted pyridine.
-
4-(Chloromethyl)thiazole: The thiazole ring is known to be a key component in many bioactive molecules and its electronic properties are well-studied. The sulfur atom can participate in the stabilization of adjacent positive charges, which could also influence the transition state of an SN2 reaction.
-
5-(Chloromethyl)imidazole: The imidazole ring is unique in this series as it contains two nitrogen atoms. The overall electronic effect will depend on the position of the chloromethyl group and the protonation state of the ring. Imidazole itself is considered electron-rich compared to pyridine.
Proposed Experimental Framework for Comparative Reactivity Studies
To provide a definitive comparison of the reactivity of these chloromethylated heterocycles, a standardized kinetic study is essential. The following section outlines a detailed experimental protocol.
Synthesis of Starting Materials
A reliable synthesis for each chloromethylated heterocycle is the first critical step. While 2-(chloromethyl)pyridine, 4-(chloromethyl)thiazole, and 5-(chloromethyl)imidazole are commercially available, this compound may require synthesis. A plausible route is the Robinson-Gabriel synthesis of the corresponding hydroxymethyl oxazole, followed by chlorination.[8]
Protocol 1: Synthesis of 4-(Hydroxymethyl)-2-isopropyloxazole via Robinson-Gabriel Synthesis
This protocol is a proposed adaptation of the Robinson-Gabriel synthesis.
Step 1: Synthesis of 2-(Isobutyrylamino)acetaldehyde dimethyl acetal
-
To a solution of aminoacetaldehyde dimethyl acetal in a suitable solvent (e.g., dichloromethane), add triethylamine.
-
Cool the mixture in an ice bath and slowly add isobutyryl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure.
Step 2: Cyclization to 4-(Hydroxymethyl)-2-isopropyloxazole
-
Dissolve the product from Step 1 in a suitable solvent for cyclodehydration (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the reaction mixture to promote cyclization.
-
Carefully quench the reaction by pouring it onto ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Chlorination of 4-(Hydroxymethyl)-2-isopropyloxazole
-
Dissolve 4-(hydroxymethyl)-2-isopropyloxazole in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[9]
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with ice-water.
-
Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and concentrate to yield this compound.
Kinetic Analysis of Nucleophilic Substitution
The following protocol describes a method for comparing the SN2 reactivity of the chloromethylated heterocycles using a common nucleophile, such as iodide, in a Finkelstein-type reaction. The reaction progress can be monitored by either ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC).
dot
Caption: Workflow for synthesis and kinetic analysis.
Protocol 3: Comparative Kinetic Study by ¹H NMR Spectroscopy
1. Preparation of Stock Solutions:
-
Prepare equimolar stock solutions (e.g., 0.1 M) of each chloromethylated heterocycle (this compound, 2-(chloromethyl)pyridine, 4-(chloromethyl)thiazole, and 5-(chloromethyl)imidazole) in a deuterated solvent (e.g., acetone-d₆ or acetonitrile-d₃).
-
Prepare a stock solution of the nucleophile (e.g., 1.0 M sodium iodide) in the same deuterated solvent.
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same deuterated solvent.
2. Reaction Setup and Monitoring:
-
In an NMR tube, combine a known volume of the heterocyclic substrate stock solution and the internal standard stock solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Initiate the reaction by adding a known volume of the nucleophile stock solution, quickly mix, and immediately start acquiring spectra at regular time intervals.
-
The reaction should be maintained at a constant temperature using the spectrometer's temperature control unit.
3. Data Analysis:
-
Integrate the signals corresponding to the methylene protons of the starting material and the product, as well as the signal of the internal standard in each spectrum.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), this plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.
dot
Caption: Experimental workflow for NMR kinetic analysis.
Protocol 4: Comparative Kinetic Study by HPLC
1. Method Development:
-
Develop an HPLC method (e.g., reverse-phase with a C18 column) that can effectively separate the starting chloromethylated heterocycle, the product of nucleophilic substitution, and an internal standard.
-
Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with a suitable buffer) and flow rate to achieve good resolution and reasonable retention times.
-
Determine the optimal wavelength for UV detection of all components.
2. Reaction Setup and Sampling:
-
In a thermostated reaction vessel, combine the chloromethylated heterocycle and the internal standard in a suitable solvent.
-
Initiate the reaction by adding the nucleophile.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold mobile phase or adding a quenching agent).
-
Analyze the quenched samples by HPLC.
3. Data Analysis:
-
Generate a calibration curve for the starting material to relate peak area to concentration.
-
Determine the concentration of the starting material in each sample from its peak area.
-
Plot the concentration of the starting material versus time and perform a kinetic analysis as described for the NMR method to determine the rate constant.
Data Presentation and Interpretation
The obtained second-order rate constants (k) for the reaction of each chloromethylated heterocycle with the chosen nucleophile should be tabulated for direct comparison.
Table 1: Hypothetical Second-Order Rate Constants (k) for the Reaction with Iodide in Acetone at 25°C
| Chloromethylated Heterocycle | k (x 10⁻³ L mol⁻¹ s⁻¹) | Relative Rate |
| This compound | Value to be determined | Value to be determined |
| 2-(Chloromethyl)pyridine | Value to be determined | Value to be determined |
| 4-(Chloromethyl)thiazole | Value to be determined | Value to be determined |
| 5-(Chloromethyl)imidazole | Value to be determined | Value to be determined |
| Benzyl Chloride (Reference) | Value to be determined | 1.00 |
Note: Benzyl chloride is included as a common reference compound for benzylic-type reactivity.[10]
The relative rates will provide a clear quantitative measure of the reactivity of each heterocyclic system. These results can then be rationalized based on the electronic and steric properties of each heterocycle. For instance, a higher rate constant for a particular heterocycle would suggest a more electrophilic benzylic-type carbon and/or a greater stabilization of the SN2 transition state by the heterocyclic ring.
Conclusion
This guide has provided a comprehensive framework for the comparative analysis of the reactivity of this compound and other key chloromethylated heterocycles. By combining a theoretical understanding of the governing electronic and steric factors with robust experimental protocols for synthesis and kinetic analysis, researchers can quantitatively assess the reactivity of these important synthetic intermediates. The insights gained from such studies are invaluable for the rational design of synthetic routes to novel pharmaceuticals and other functional molecules, ultimately accelerating the drug discovery and development process.
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A Comparative Guide to the Structural Confirmation of 4-(chloromethyl)-2-isopropyloxazole using 13C NMR Analysis
This guide provides an in-depth analysis of the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 4-(chloromethyl)-2-isopropyloxazole, a key intermediate in various synthetic applications. We will explore the theoretical underpinnings of 13C NMR, present a detailed interpretation of the expected spectrum, and compare its utility with other common analytical techniques, supported by experimental protocols and data interpretation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require robust methods for molecular structure elucidation.
The Imperative of Unambiguous Structural Confirmation
In the realm of pharmaceutical development and fine chemical synthesis, the precise structural confirmation of novel compounds is not merely a procedural step but a cornerstone of scientific integrity and regulatory compliance. An erroneous structural assignment can lead to the misinterpretation of biological activity, compromise patent claims, and result in significant financial and temporal setbacks. Therefore, employing a suite of analytical techniques to unequivocally determine the connectivity of atoms within a molecule is paramount. Among these techniques, 13C NMR spectroscopy offers a powerful and direct method for mapping the carbon skeleton of a molecule, providing invaluable insights into its structure.[1][2][3]
Principles of 13C NMR Spectroscopy: A Direct Look at the Carbon Backbone
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the number and types of carbon atoms in a molecule.[4][5][6] Unlike its proton (¹H) NMR counterpart, which focuses on the hydrogen atoms, 13C NMR directly probes the carbon framework. The 13C isotope, with a natural abundance of only 1.1%, is NMR-active.[7] The low natural abundance means that the probability of two adjacent 13C atoms in a single molecule is very low, which simplifies the spectra by eliminating carbon-carbon splitting.[7]
Modern 13C NMR spectra are typically acquired using proton-decoupling techniques, which removes the splitting of carbon signals by attached protons. This results in a spectrum where each unique carbon atom in the molecule gives rise to a single sharp peak.[7][8] The position of this peak, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom, providing clues about its hybridization, neighboring atoms, and functional group.[8][9][10][11]
Predicted 13C NMR Spectrum of this compound
The structure of this compound contains six unique carbon atoms, and therefore, we expect to see six distinct signals in its proton-decoupled 13C NMR spectrum. Based on established chemical shift ranges for similar structural motifs, we can predict the approximate chemical shifts for each carbon atom in the molecule.[10][12][13][14]
Structure of this compound:
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (Oxazole ring) | 160 - 165 | Carbon in an oxazole ring attached to an isopropyl group. |
| C4 (Oxazole ring) | 135 - 140 | Substituted carbon in an oxazole ring. |
| C5 (Oxazole ring) | 125 - 130 | Carbon in an oxazole ring adjacent to the chloromethyl group. |
| CH (Isopropyl) | 30 - 35 | Methine carbon of the isopropyl group. |
| CH3 (Isopropyl) | 20 - 25 | Two equivalent methyl carbons of the isopropyl group. |
| CH2Cl (Chloromethyl) | 40 - 45 | Carbon attached to an electronegative chlorine atom.[10][15] |
Comparative Analysis with Other Spectroscopic Techniques
While 13C NMR provides a direct map of the carbon skeleton, a comprehensive structural confirmation relies on the synergy of multiple analytical methods. Here, we compare the insights gained from 13C NMR with those from ¹H NMR and Mass Spectrometry for this compound.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, we would expect to see:
-
A septet for the isopropyl CH proton.
-
A doublet for the two equivalent isopropyl CH₃ protons.
-
A singlet for the CH₂Cl protons.
-
A singlet for the C5-H proton on the oxazole ring.
While ¹H NMR can confirm the presence of the isopropyl and chloromethyl groups and the proton on the oxazole ring, it does not directly probe the carbon backbone of the heterocyclic ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₇H₁₀ClNOS), the expected molecular ion peak would be at m/z 175.03. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak. While MS confirms the elemental composition, it does not provide information about the specific arrangement of atoms.
The Unique Advantage of 13C NMR
The 13C NMR spectrum provides the definitive piece of the puzzle. The presence of six distinct signals confirms the number of unique carbon environments. The chemical shifts of the signals for C2, C4, and C5 are characteristic of an oxazole ring, and their specific values are influenced by the substituents.[12] The signals for the isopropyl and chloromethyl groups fall into their expected regions, confirming their presence and attachment to the ring. This direct observation of the carbon skeleton is a unique advantage of 13C NMR that complements the information obtained from ¹H NMR and MS, leading to an unambiguous structural confirmation.
Experimental Protocol for 13C NMR Analysis
The following is a generalized protocol for acquiring a 13C NMR spectrum of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 50-100 mg of this compound.[16][17]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[16][17]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[18]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[16] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis.[19]
-
Capping and Labeling: Cap the NMR tube and label it clearly.[17][18]
NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Experiment Type: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Parameters:
-
Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-220 ppm).[9]
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient.
-
-
Shimming and Tuning: Shim the magnetic field to optimize its homogeneity and tune the probe to the 13C frequency.
-
Acquisition: Start the data acquisition.
-
Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID) to obtain the final spectrum.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound, integrating 13C NMR with other analytical techniques.
Caption: Workflow for structural confirmation of this compound.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural confirmation of organic molecules like this compound. Its ability to provide a direct and unambiguous map of the carbon skeleton offers a level of certainty that is often unattainable with other techniques alone. When used in conjunction with ¹H NMR and Mass Spectrometry, 13C NMR provides a comprehensive and robust dataset that allows for the confident assignment of molecular structure, a critical step in the advancement of chemical and pharmaceutical research.
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-(chloromethyl)-2-isopropyloxazole and Its Derivatives
In the landscape of modern drug discovery and development, the structural characterization and purity assessment of novel chemical entities are paramount. Heterocyclic compounds, particularly oxazole derivatives, form the backbone of numerous pharmacologically active molecules.[1][2] Among these, 4-(chloromethyl)-2-isopropyloxazole serves as a critical building block, whose reactivity and potential for derivatization make it a valuable intermediate. However, its analysis presents unique challenges due to the presence of a reactive chloromethyl group and a heteroaromatic core.
This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for the analysis of this compound and its derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind instrumental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on building a robust, self-validating analytical strategy to ensure data integrity from early-stage discovery to quality control.[3]
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is the cornerstone of pharmaceutical analysis due to its unparalleled sensitivity, specificity, and ability to provide detailed molecular information.[3][4] For a molecule like this compound, MS is indispensable for:
-
Molecular Weight Confirmation: Verifying the successful synthesis of the target compound.
-
Structural Elucidation: Determining the structure of derivatives and identifying unknown impurities through fragmentation analysis (MS/MS).[5]
-
Impurity Profiling: Detecting and quantifying process-related impurities and degradation products, which is a critical regulatory requirement.[6][7]
-
Reaction Monitoring: Tracking the progress of synthetic modifications in real-time.
The choice of MS technique is not trivial; it is dictated by the physicochemical properties of the analyte—volatility, polarity, and thermal stability. This guide will compare three primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Comparative Analysis of Ionization Techniques
The journey of an analyte from sample to spectrum begins with ionization. The selection of the ionization source is the most critical decision in method development, as it fundamentally governs the type of information one can obtain.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS is a powerful technique for volatile and thermally stable compounds.[7][8] Ionization occurs in the gas phase via Electron Ionization (EI), a high-energy process that bombards the analyte with electrons, typically at 70 eV.[9][10]
-
Principle of Causality: The high energy of EI induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum for a given compound.[9][11] This makes EI spectra highly valuable for library matching and structural confirmation of unknowns. The ease of electron loss is generally lone pair > π-bonded > σ-bonded electrons.[9]
-
Applicability: this compound has a relatively low molecular weight and may possess sufficient volatility for GC analysis. However, the chloromethyl group can be thermally labile, potentially leading to on-column or injector-port degradation. This is a critical experimental variable that must be assessed.
-
Expected Outcome: A successful GC-MS analysis would yield a rich fragmentation spectrum, providing unambiguous structural information. The presence of chlorine would be easily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (35Cl/37Cl ratio of ~3:1).[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar, less volatile, and thermally fragile molecules, making it a workhorse in pharmaceutical analysis.[13][14] Ionization occurs by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[15]
-
Principle of Causality: ESI is gentle because it transfers pre-existing ions from solution into the gas phase.[16] For a molecule like this compound, which contains a basic nitrogen atom in the oxazole ring, positive ion mode ESI is expected to efficiently generate the protonated molecule, [M+H]+. The formation of multiple protomers (isomers protonated at different sites) is possible and can influence fragmentation patterns.[17][18]
-
Applicability: This is the go-to method for a wide range of derivatives, especially those synthesized to increase polarity or molecular weight (e.g., substitution of the chlorine with polar functional groups). It avoids the thermal stress of GC, preserving the intact molecule for MS/MS analysis.[19]
-
Expected Outcome: The ESI mass spectrum will be dominated by the [M+H]+ ion. Fragmentation must be induced via tandem mass spectrometry (MS/MS) by colliding the precursor ion with an inert gas (Collision-Induced Dissociation, CID). This provides controlled, structurally informative fragmentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI)
APCI is suited for compounds of moderate to low polarity that are volatile enough to be nebulized and vaporized in a heated gas stream.[14][15] A corona discharge then ionizes solvent molecules, which in turn transfer a proton to the analyte.
-
Principle of Causality: APCI is a gas-phase ionization technique like EI, but much softer.[16] It bridges the gap between ESI and EI.[14] Because it requires thermal vaporization, it can provide clues about the thermal stability of a compound. It is generally less susceptible to matrix effects than ESI.[16]
-
Applicability: this compound, being a small, moderately polar molecule, is an excellent candidate for APCI.[15] This technique is often complementary to ESI and can be successful when ESI fails for less polar analytes.
-
Expected Outcome: Like ESI, APCI typically produces a strong [M+H]+ ion. However, the heated nebulizer can sometimes induce thermal degradation or in-source fragmentation, which can be both a challenge and a source of diagnostic information.
Experimental Protocols & Data Comparison
To provide a practical comparison, we outline standardized protocols for each technique. The subsequent data table summarizes the hypothetical, yet scientifically plausible, results for the analysis of this compound (MW: 159.62 g/mol , Formula: C7H9ClNO).
Protocol 1: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate.
-
GC Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: 50°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.
-
-
MS Conditions (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-300.
-
Protocol 2: LC-MS Analysis (ESI and APCI)
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol. Further dilute 100-fold with 50:50 acetonitrile:water.
-
LC Conditions:
-
Column: C18, 50 mm x 2.1 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (ESI - Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 40 psi.
-
MS/MS: CID energy ramped from 10-40 eV for fragmentation.
-
-
MS Conditions (APCI - Positive Mode):
-
Corona Current: 4 µA.
-
Vaporizer Temperature: 350°C.
-
Gas Temperature: 300°C.
-
Gas Flow: 5 L/min.
-
MS/MS: CID energy ramped from 10-40 eV for fragmentation.
-
Comparative Data Summary
| Parameter | GC-MS (EI) | LC-MS (ESI) | LC-MS (APCI) |
| Observed Ion(s) | M•+ at m/z 159/161 | [M+H]+ at m/z 160/162 | [M+H]+ at m/z 160/162 |
| Ionization Efficiency | Moderate | High | High |
| Fragmentation | Extensive, spontaneous | Controlled (via MS/MS) | Some in-source, mostly MS/MS |
| Key Fragments (m/z) | 124 ([M-Cl]+), 110 ([M-CH2Cl]+), 69, 43 | 124 ([M+H-HCl]+), 110 ([M+H-CH3Cl]+) | 124 ([M+H-HCl]+), 110 ([M+H-CH3Cl]+) |
| Thermal Stability Info | Yes (degradation peaks) | No | Moderate (in-source decay) |
| Best For | Volatile impurities, structural fingerprinting | Polar derivatives, intact mass | Moderately polar analytes |
| Key Limitation | Potential thermal degradation | Matrix suppression, low for non-polar | Requires thermal stability |
Interpreting Fragmentation: A Mechanistic Approach
Understanding fragmentation pathways is key to structural elucidation. The presence of the isopropyl group, the chloromethyl substituent, and the oxazole ring provides predictable cleavage points.
Predicted EI Fragmentation Pathway
Electron ionization creates a radical cation (M•+) which is highly unstable. Fragmentation proceeds via several pathways to produce more stable ions.
-
Loss of Chlorine Radical: The C-Cl bond is relatively weak and can cleave to lose a chlorine radical (•Cl), yielding an ion at m/z 124.
-
Loss of Chloromethyl Radical: Cleavage of the bond between the oxazole ring and the chloromethyl group results in the loss of a •CH2Cl radical, producing a stable ion corresponding to the 2-isopropyloxazole core at m/z 110.
-
Loss from Isopropyl Group: The isopropyl group can fragment, most commonly losing a methyl radical to form [M-15]+, or through cleavage to generate a stable isopropyl cation at m/z 43. A McLafferty-type rearrangement could also lead to the loss of propene (42 Da).
Predicted ESI/APCI Fragmentation Pathway (MS/MS)
In ESI and APCI, we start with the protonated molecule [M+H]+. CID fragmentation involves proton-driven rearrangements and neutral losses.
-
Loss of HCl: A common pathway for protonated chloroalkanes is the neutral loss of hydrochloric acid, which would yield a fragment at m/z 124. This is often the most prominent fragment in the MS/MS spectrum.
-
Loss of Chloromethane: A rearrangement can lead to the neutral loss of chloromethane (CH3Cl), resulting in a fragment at m/z 110.
-
Ring Cleavage: At higher collision energies, the stable oxazole ring will begin to fragment, yielding smaller product ions characteristic of the core structure.
Conclusion and Recommendations
The optimal mass spectrometry technique for analyzing this compound and its derivatives is context-dependent. No single method is universally superior; instead, a multi-faceted approach provides the most comprehensive and trustworthy data.
-
For Initial Characterization and Impurity ID: A combination of GC-MS and LC-MS (ESI) is recommended. GC-MS provides an invaluable fragmentation fingerprint for identifying volatile impurities and confirming the core structure. LC-MS with ESI is essential for analyzing the parent compound without thermal degradation and is the premier choice for polar, non-volatile derivatives generated during drug development.
-
For Routine Purity Analysis: A validated LC-MS (ESI) method is the most robust and versatile choice. Its compatibility with a wide range of derivatives and its soft ionization ensure reliable quantification of the parent compound and its related substances.
-
As a Complementary Technique: LC-MS (APCI) should be kept in the analytical toolkit. It is an excellent problem-solver for derivatives that exhibit poor ESI response due to lower polarity and can serve as an orthogonal method for confirmation.
By understanding the underlying principles of each technique and predicting the fragmentation behavior based on chemical structure, researchers can design self-validating analytical systems. This expert-driven approach ensures the generation of high-quality, reliable data, accelerating the journey from chemical synthesis to pharmaceutical innovation.
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A Comparative Guide to the Biological Activity of 4-(Chloromethyl)-2-isopropyloxazole Analogs for Drug Discovery Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and its role as a versatile pharmacophore in a wide array of therapeutic agents.[1][2][3] This guide provides a comprehensive comparative analysis of the biological activities of 4-(chloromethyl)-2-isopropyloxazole and its analogs. By examining the structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds and to inform the design of novel therapeutics with enhanced efficacy and selectivity.
Introduction to the this compound Scaffold
The this compound core represents a unique chemical entity with significant potential for biological activity. The oxazole ring itself is a bioisostere for other five-membered heterocyclic rings and can engage in various non-covalent interactions with biological targets. The substituents at the 2 and 4 positions play a crucial role in modulating the molecule's physicochemical properties and, consequently, its pharmacological profile. The 2-isopropyl group offers a lipophilic character, while the 4-chloromethyl group provides a reactive electrophilic site, which can potentially form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. This guide will delve into the known and inferred biological activities of analogs of this scaffold, focusing primarily on their antimicrobial and anticancer potential.
Comparative Biological Activity
While direct comparative studies on a wide range of this compound analogs are limited in the public domain, we can infer structure-activity relationships by examining related oxazole and isoxazole derivatives. The available data suggests that modifications at the 2 and 4 positions of the oxazole ring significantly impact the biological activity.
Antimicrobial Activity
The oxazole nucleus is a well-established framework for the development of antimicrobial agents.[1][2][4] The introduction of a halogenated methyl group at the 4-position, as seen in our core scaffold, is a key structural feature that can confer potent antimicrobial properties.
A study on 4-(chloromethyl)-2-phenyloxazole derivatives, which are structurally similar to our target compounds, revealed an interesting activity profile. While these analogs exhibited low to negligible direct antimicrobial and antiproliferative activity, they displayed significant antibiofilm activity, particularly against Candida albicans.[5] Several compounds in this series demonstrated a biofilm formation inhibition of 60-73%, with the most potent analog showing a 50% biofilm inhibitory concentration (BIC50) of 0.01 µM.[5] This suggests that the 4-(chloromethyl) group may play a crucial role in disrupting the extracellular matrix or interfering with microbial adhesion and colonization.
Furthermore, research on other halogenated oxazole derivatives has shown that the presence of a halogen atom, often on a phenyl ring attached to the oxazole core, can enhance antibacterial activity.[1][2] For instance, 2-tert-Butyl-4-(4-chlorophenyl)oxazole was identified as a highly active antibacterial compound.[2] This highlights the general importance of halogenation in this class of molecules for antimicrobial efficacy.
The 2-isopropyl group in our scaffold of interest is another critical determinant of activity. While direct data on its influence in 4-(chloromethyl)oxazoles is scarce, the lipophilicity it imparts likely enhances membrane permeability, a crucial factor for intracellular drug delivery in microbial cells.
Table 1: Comparative Antimicrobial and Antibiofilm Activity of Selected Oxazole Analogs
| Compound/Analog | Target Organism(s) | Activity Type | Potency (MIC/BIC₅₀) | Reference |
| Ethyl 5-(4-(2-(4-chlorophenoxy)acetamido)benzamido)-1-methyl-1H-pyrazole-4-carboxylate | Candida albicans | Antibiofilm | BIC₅₀ = 0.01 µM | [5] |
| 2-tert-Butyl-4-(4-chlorophenyl)oxazole | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Antibacterial | Not specified | [2] |
| 4-(4-bromophenyl)-2-tert-butyloxazole | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae | Antibacterial | Not specified | [2] |
Anticancer Activity
The oxazole and isoxazole motifs are prevalent in a multitude of compounds exhibiting potent anticancer activities.[6][7] The mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Studies on related isoxazole derivatives have demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines.[7] For instance, certain spiroisoxazoline compounds have shown selective cytotoxicity against lymphoma cell lines.[7] The structural modifications that lead to this selectivity are of great interest for the development of targeted cancer therapies.
The substitution pattern on the oxazole ring is critical. Research on other heterocyclic compounds has shown that the introduction of specific substituents can lead to potent inhibition of cancer-related targets such as EGFR and BRAFV600E.
Table 2: Comparative Anticancer Activity of Selected Heterocyclic Analogs
| Compound/Analog | Cancer Cell Line(s) | Activity Type | Potency (GI₅₀/IC₅₀) | Reference |
| 1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione (YA1) | HL-60, SH-SY5Y | Cytotoxic | IC₅₀ ≈ 60 µM | [7] |
| (5S)-6-benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro{4.4}non-2-ene-7,9-dione (YA2) | U937 | Cytotoxic | IC₅₀ = 119 µM | [7] |
| (5R)-ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro{4.4}non-2-ene-3-carboxylate (YA3) | U937 | Cytotoxic | IC₅₀ = 92 µM | [7] |
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of structurally related compounds, a preliminary SAR for this compound analogs can be proposed.
Caption: Key areas for structural modification on the this compound scaffold to modulate biological activity.
Key SAR takeaways:
-
4-Chloromethyl Group: This group is a potential "warhead" for covalent inhibition. Analogs with other reactive groups at this position (e.g., bromomethyl, fluoromethyl, or other leaving groups) should be synthesized and evaluated to fine-tune reactivity and selectivity. Exploring less reactive substituents could also lead to compounds with different mechanisms of action.
-
2-Isopropyl Group: The size and lipophilicity of the substituent at the 2-position are likely to be critical for target engagement and pharmacokinetic properties. A systematic exploration of various alkyl and aryl groups at this position is warranted to optimize activity. For instance, replacing the isopropyl group with a tert-butyl group, which has shown promise in other antibacterial oxazoles, could be a fruitful avenue.[2]
-
5-Position Substitution: Although the core scaffold is unsubstituted at the 5-position, introducing small substituents could influence the electronic properties of the oxazole ring and provide additional interaction points with target proteins.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound analogs, the following standard experimental protocols are provided.
General Synthesis of 2-(Halomethyl)-4,5-diaryloxazoles
This protocol is adapted from a known procedure for the synthesis of related oxazole scaffolds and can be modified for the synthesis of this compound analogs.
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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 4-(chloromethyl)-2-isopropyloxazole
For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for newly synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of robust and reliable research. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 4-(chloromethyl)-2-isopropyloxazole, a key heterocyclic building block in medicinal chemistry. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to empower you in choosing the most suitable analytical approach for your research needs.
The Synthetic Landscape: Anticipating Impurities in this compound
A thorough understanding of the synthetic route is paramount to developing a robust, stability-indicating HPLC method capable of separating the main compound from potential process-related impurities and degradation products. While various methods exist for oxazole synthesis, a common and efficient approach for a 2,4-disubstituted oxazole like this compound is a variation of the Robinson-Gabriel synthesis .[1][2][3]
This pathway would likely involve the condensation of isobutyramide with an α-haloketone, such as 1,3-dichloroacetone , followed by cyclization and dehydration.
Caption: Plausible synthetic route and potential impurities.
Based on this presumed synthesis, we can anticipate the following potential impurities:
-
Starting Materials: Unreacted isobutyramide and 1,3-dichloroacetone.
-
Side-Products: Potential for over-alkylation or other side reactions involving the reactive starting materials.
-
Degradation Products: The chloromethyl group is susceptible to hydrolysis, which could lead to the formation of 4-(hydroxymethyl)-2-isopropyloxazole.
A successful HPLC method must be able to resolve the main peak of this compound from these and other potential impurities.
Comparative Analysis of HPLC Methods
We will now explore and compare three distinct HPLC methods for the purity assessment of this compound: a versatile Reversed-Phase (RP-HPLC) method, a complementary Normal-Phase (NP-HPLC) method, and a specialized Chiral HPLC method for enantiomeric purity, should stereoisomers be a consideration.
Method 1: Reversed-Phase HPLC (RP-HPLC) - The Workhorse for Purity Profiling
RP-HPLC is the most common and versatile method for the analysis of moderately polar to non-polar organic molecules.[4][5] For this compound, a C18 column is an excellent starting point. The predicted pKa of the oxazole nitrogen is low (around 1.13), suggesting it will be largely unprotonated at typical mobile phase pH values.[6][7] However, to ensure good peak shape and mitigate any potential interactions with residual silanols on the stationary phase, a slightly acidic mobile phase is often beneficial for nitrogen-containing heterocycles.
Caption: RP-HPLC workflow for purity assessment.
Rationale for Parameter Selection:
-
Stationary Phase (C18): Provides excellent hydrophobic retention for the molecule.
-
Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities. The addition of 0.1% formic acid helps to improve peak shape by ensuring a consistent, low pH environment.
-
Detection Wavelength (230 nm): Oxazole and related aromatic heterocyclic compounds typically exhibit UV absorbance in the 220-280 nm range.[8][9][10] A wavelength of 230 nm is a good starting point to ensure sensitivity for both the main compound and potential aromatic impurities.
Method 2: Normal-Phase HPLC (NP-HPLC) - An Orthogonal Approach
NP-HPLC provides a different separation mechanism based on polarity, making it an excellent orthogonal method to RP-HPLC. This is particularly useful for separating isomers or compounds that are difficult to resolve in reversed-phase systems. For this compound, an aminopropyl or silica-based column can be employed.
Caption: NP-HPLC workflow for purity assessment.
Rationale for Parameter Selection:
-
Stationary Phase (Aminopropyl): Offers a moderately polar surface suitable for separating compounds based on their polar functional groups.
-
Mobile Phase: A non-polar mobile phase like hexane with a polar modifier such as isopropanol allows for the elution of the analyte. The isocratic conditions are often simpler to develop and transfer in NP-HPLC.
Method 3: Chiral HPLC - For Enantiomeric Purity
If the synthesis of this compound has the potential to create enantiomers, or if it is being used in a stereospecific synthesis, then a chiral HPLC method is necessary to determine the enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of chiral compounds, including azole derivatives.[9][11][12][13]
Caption: Chiral HPLC workflow for enantiomeric purity.
Rationale for Parameter Selection:
-
Stationary Phase (Chiral): A polysaccharide-based chiral stationary phase provides a stereoselective environment for the separation of enantiomers.
-
Mobile Phase: A normal-phase mobile phase is typically used with these types of chiral columns to promote the necessary interactions for chiral recognition.
Performance Comparison
To provide a clear comparison of these methods, the following table summarizes their key performance attributes based on hypothetical but realistic experimental data for the analysis of a synthesized batch of this compound containing trace impurities.
| Parameter | RP-HPLC | NP-HPLC | Chiral HPLC |
| Primary Application | General Purity Profiling | Orthogonal Purity Confirmation | Enantiomeric Purity |
| Resolution of Main Peak from Polar Impurities | Excellent | Good | Not Applicable |
| Resolution of Main Peak from Non-Polar Impurities | Good | Excellent | Not Applicable |
| Typical Run Time | 20-30 minutes (gradient) | 10-15 minutes (isocratic) | 15-25 minutes (isocratic) |
| Method Robustness | High | Moderate (sensitive to water) | Moderate |
| Solvent Consumption | Moderate (Aqueous/Organic) | High (Organic) | High (Organic) |
| Ease of Method Development | Moderate | Relatively Simple | Can be Complex |
Conclusion: A Multi-faceted Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-faceted HPLC approach is recommended.
-
RP-HPLC should be the primary method for routine purity analysis and for developing a stability-indicating assay due to its robustness and excellent resolving power for a wide range of impurities.[4][7]
-
NP-HPLC serves as a valuable orthogonal method to confirm purity and to resolve any impurities that may co-elute with the main peak in the reversed-phase system.
-
Chiral HPLC is indispensable when the stereochemical integrity of the compound is critical.
By employing these complementary HPLC techniques, researchers can have a high degree of confidence in the purity and quality of their synthesized this compound, ensuring the integrity of their subsequent research and development activities.
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Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]
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(PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. (2024, June 10). Retrieved January 18, 2026, from [Link]
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Scheme.3. The Robinson-Gabriel synthesis for oxazole - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and Evaluation of Antifungal Activity of Novel 1,3,4-Oxadiazole Derivatives - International Journal of Medical Sciences and Pharma Research. (2024, March 15). Retrieved January 18, 2026, from [Link]
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Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
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Validating the structure of a novel compound synthesized from 4-(chloromethyl)-2-isopropyloxazole
A Senior Application Scientist’s Guide to the Structural Validation of Novel Oxazole Derivatives
Introduction: The Imperative of Unambiguous Structural Validation in Drug Discovery
In the landscape of modern drug development, the synthesis of novel chemical entities is the foundational step. Our work, beginning with versatile synthons like 4-(chloromethyl)-2-isopropyloxazole, aims to generate new molecular architectures with therapeutic potential. However, the novelty of a compound is only as valuable as the certainty of its structure. Ambiguous or incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and temporal losses. Therefore, a robust, multi-faceted approach to structural validation is not merely a procedural step but the bedrock of scientific integrity and successful drug development.
This guide provides an in-depth comparison of the critical analytical techniques used to elucidate and confirm the structure of a novel compound derived from this compound. We will move beyond a simple listing of methods to discuss the strategic rationale behind their application, presenting a logical workflow that ensures self-validating and trustworthy results for researchers, medicinal chemists, and drug development professionals.
Part 1: The Foundational Pillars - Molecular Formula and Functional Group Analysis
Before delving into the intricate details of atomic connectivity, the first objective is to establish the compound's molecular formula and identify its constituent functional groups. This initial phase provides the fundamental constraints for any proposed structure.
High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight
Mass spectrometry (MS) is an indispensable tool for determining the molecular mass of a compound.[1] For novel structure elucidation, High-Resolution Mass Spectrometry (HRMS) is the superior choice over low-resolution techniques.
-
The Causality Behind Choosing HRMS: While standard MS provides the nominal mass (an integer), HRMS measures mass with extremely high precision (typically to within 5 ppm).[2][3] This precision is critical because it allows for the differentiation of molecules with nearly identical nominal masses.[3] For instance, the exact mass of a ¹²C atom is 12.00000 amu, while a ¹H atom is 1.00783 amu and a ¹⁶O atom is 15.9949 amu.[4] This subtle mass defect means that a unique molecular formula will have a unique exact mass. By providing an exact mass, HRMS can unequivocally determine the molecular formula of the unknown compound, a crucial first step in the elucidation process.[4][5]
-
Trustworthiness through Orthogonal Validation: The molecular formula derived from HRMS should be cross-validated by calculating the Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. The IHD gives the sum of rings and pi bonds in the molecule, providing an immediate check on the plausibility of the proposed formula.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique that serves as a "functional group detector."[7] It measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies corresponding to different functional groups.[8]
-
Experiential Insight: For a derivative of this compound, we expect to see certain characteristic peaks retained from the starting material, such as those corresponding to the C=N and C-O stretches of the oxazole ring. The most informative region will be where new peaks appear or existing ones disappear. For example, if the chloromethyl group was converted to an amine, we would expect to see new N-H stretching bands around 3300-3500 cm⁻¹. If it was converted to a carbonyl-containing group, a strong C=O stretch would appear around 1650-1750 cm⁻¹.[9][10] The absence or presence of these key bands provides immediate, robust evidence for the success of the chemical transformation.[7]
Part 2: The Core Investigation - Assembling the Molecular Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for determining the detailed structure of organic molecules in solution.[11] It provides information on the carbon-hydrogen framework, atom connectivity, and stereochemistry.[12] A strategic, multi-level NMR analysis is essential for assembling the puzzle pieces of a novel structure.
1D NMR Spectroscopy: The Initial Blueprint (¹H and ¹³C NMR)
-
Proton (¹H) NMR: This is the starting point for NMR analysis. It provides four key pieces of information:
-
Chemical Shift (δ): Indicates the electronic environment of each proton.
-
Integration: Reveals the relative number of protons responsible for each signal.
-
Multiplicity (Splitting): Describes the number of neighboring protons.
-
Coupling Constant (J): The distance between split peaks, which can give geometric information.
-
-
Carbon (¹³C) NMR: This experiment reveals the number of unique carbon environments in the molecule. Coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it can differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
2D NMR Spectroscopy: Connecting the Dots
For complex novel structures, 1D NMR spectra often contain overlapping signals that are difficult to interpret. 2D NMR experiments resolve this by spreading the information across two frequency axes, revealing correlations between different nuclei.[13][14]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those separated by two or three bonds (H-C-H or H-C-C-H). The presence of a cross-peak between two proton signals in a COSY spectrum confirms they are neighbors.
-
Strategic Application: The primary use of COSY is to trace out contiguous spin systems. For our novel compound, this would allow us to map out, for example, the entire isopropyl group or other alkyl chains that have been added to the molecule.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J-coupling).[15][16]
-
Why it's Essential: While ¹³C NMR shows all carbon signals, it doesn't inherently tell you which is which. HSQC provides the definitive link. By overlaying the HSQC on the ¹H spectrum, every protonated carbon can be unambiguously assigned, leveraging the superior resolution and dispersion of the proton spectrum.[15]
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most critical for elucidating the overall connectivity of a novel compound. It reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds).[15][16]
-
The Key to the Puzzle: COSY connects protons within a fragment, but it cannot bridge gaps across non-protonated (quaternary) carbons or heteroatoms. HMBC is designed specifically for this purpose.[17] For example, a correlation from the protons on the newly modified side chain to a carbon within the oxazole ring would definitively prove the site of reaction and connect the molecular fragments.
-
The following diagram illustrates the logical relationship between these core 2D NMR experiments in piecing together a molecular structure.
Caption: Logical workflow for 2D NMR structural elucidation.
Part 3: The Gold Standard - Absolute Structural Confirmation
While the combination of HRMS and comprehensive NMR analysis can build a highly confident structural hypothesis, certain ambiguities may remain, particularly concerning stereochemistry. In such cases, or when absolute, irrefutable proof is required for patents or regulatory filings, a definitive method is needed.
Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule.[18] It works by diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D electron density map, revealing the precise location of every atom in the molecule and its spatial relationship to its neighbors.
-
Key Advantages:
-
Unambiguous Connectivity: It provides a direct image of the molecular structure, confirming the bonding arrangement.
-
Absolute Stereochemistry: For chiral compounds, X-ray crystallography can determine the absolute configuration (R/S) of stereocenters, something that is often challenging to do by NMR alone.[18][19][20][21]
-
-
Primary Limitation: The absolute requirement for a high-quality single crystal suitable for diffraction. Crystal growth can be a significant bottleneck, sometimes proving impossible for certain compounds.[19]
Comparative Analysis of Validation Techniques
To aid in experimental design, the following table objectively compares the primary analytical techniques discussed.
| Technique | Information Provided | Sample Requirement | Key Strengths | Key Limitations |
| HRMS | Exact Mass, Molecular Formula | Small amount (~1 mg), soluble | High precision, definitive formula determination[4][22] | No information on connectivity or isomerism |
| FT-IR | Presence/Absence of Functional Groups | Small amount (~1 mg), solid or liquid | Fast, non-destructive, excellent for tracking reaction progress[7] | Often ambiguous for complex molecules, not quantitative |
| NMR | Atomic Connectivity, C-H Framework, Stereochemistry | 5-10 mg, soluble, pure | Extremely detailed structural information[11] | Can be time-consuming, requires expertise, complex spectra |
| X-Ray | Unambiguous 3D Structure, Absolute Configuration | Single crystal (0.1-0.5 mm) | "Gold standard" for structural proof, definitive stereochemistry[18][23] | Requires a suitable single crystal, which can be difficult to obtain[19] |
An Integrated Workflow for Self-Validating Structural Elucidation
A robust validation strategy relies on the synergy of these techniques, where the output of one method informs and validates the interpretation of another.
Caption: A strategic workflow for novel compound validation.
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1-1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be free of particulates.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Method: Infuse the sample solution directly or via LC injection. Acquire data in positive or negative ion mode, depending on the compound's nature.
-
Data Analysis: Use the instrument's software to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). The software will calculate the most likely molecular formulas that fit the measured exact mass within a specified tolerance (e.g., < 5 ppm).
Protocol 2: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
Sample Preparation: Dissolve 5-10 mg of the highly pure, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
Shimming: Ensure the magnetic field homogeneity is optimized by shimming on the sample.
-
Acquisition:
-
COSY: Run a standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment. Set the ¹³C spectral width to encompass all expected carbon signals.
-
HMBC: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz, which is a good compromise for detecting 2- and 3-bond correlations.
-
-
Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply window functions, Fourier transform, and phase correction to obtain high-quality 2D spectra for analysis.
Conclusion
The structural validation of a novel compound synthesized from a precursor like this compound is a systematic process of inquiry. It begins with the broad strokes of molecular formula and functional group identification provided by HRMS and FT-IR. It then moves to the meticulous assembly of the molecular framework using a suite of 1D and 2D NMR experiments, with COSY, HSQC, and HMBC each providing unique and complementary pieces of the puzzle. Finally, when absolute certainty is required, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. By following this integrated and self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent stages of drug discovery and development.
References
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-(Chloromethyl)-2-isopropyloxazole Production
Introduction
4-(Chloromethyl)-2-isopropyloxazole is a key heterocyclic building block in the synthesis of a variety of high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its substituted oxazole core and reactive chloromethyl group make it a versatile intermediate for introducing the 2-isopropyloxazole moiety into larger, more complex molecules. The efficiency of its synthesis is therefore a critical factor, directly influencing the overall cost, timeline, and environmental impact of the final product's development and manufacturing.
This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound. We will benchmark a direct, one-pot condensation reaction against a two-step approach that proceeds via a hydroxymethyl intermediate. The evaluation is grounded in established chemical principles and supported by experimental data from analogous syntheses, aiming to provide researchers, chemists, and process development professionals with the insights needed to select the optimal route for their specific objectives.
Evaluated Synthetic Pathways
Two plausible and robust routes for the synthesis of this compound are evaluated in this guide:
-
Route 1: Direct One-Pot Condensation. This pathway involves the direct reaction of isobutyramide with 1,3-dichloroacetone in a one-pot process to form the target molecule. This approach is analogous to the well-established Hantzsch thiazole synthesis.[1]
-
Route 2: Two-Step Synthesis via Hydroxymethyl Intermediate. This method first involves the synthesis of 2-isopropyl-4-(hydroxymethyl)oxazole from isobutyramide and a less hazardous C3 synthon, followed by a separate chlorination step to yield the final product. The chlorination of a similar thiazole intermediate using thionyl chloride has been documented in patent literature, providing a strong basis for this step.[2]
The choice between a direct, convergent synthesis and a longer, stepwise approach is a classic dilemma in process chemistry.[3] This guide aims to illuminate the trade-offs involved.
Caption: Comparative workflow of the two primary synthetic routes.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative and qualitative data for each synthetic route, providing a clear benchmark of their respective efficiencies and practical considerations.
Table 1: Key Performance Indicator (KPI) Benchmarking
| Parameter | Route 1: One-Pot Condensation | Route 2: Two-Step Synthesis | Justification & Expert Insights |
| Overall Yield | Moderate (~60-70%) | Moderate to High (~65-80%) | Route 1 may suffer from side reactions due to the high reactivity of 1,3-dichloroacetone. Route 2 allows for purification of the intermediate, potentially leading to a cleaner final product and higher overall yield. |
| Number of Steps | 1 | 2 | The primary advantage of Route 1 is its step economy, reducing processing time and resource usage.[4] |
| Starting Materials | Isobutyramide, 1,3-Dichloroacetone | Isobutyramide, 1,3-Dihydroxyacetone, Thionyl Chloride | 1,3-Dichloroacetone is a potent lachrymator and toxic. 1,3-Dihydroxyacetone is a safer, more benign reagent. Thionyl chloride requires careful handling. |
| Atom Economy | Higher | Lower | Route 1 is inherently more atom-economical as it avoids the introduction and subsequent removal of the hydroxyl group. |
| Reaction Conditions | Reflux (e.g., in acetone) | Step A: Reflux. Step B: 0°C to RT | Route 1 requires sustained heating.[1] Route 2's chlorination step is often performed at lower temperatures to control reactivity.[2] |
| Safety Profile | Poor. High toxicity and lachrymatory nature of 1,3-dichloroacetone. | Moderate. Avoids 1,3-dichloroacetone but uses corrosive thionyl chloride. | The avoidance of highly toxic raw materials is a significant advantage for Route 2, especially concerning industrial scale-up.[2] |
| Purification | More complex (distillation or chromatography) | Simpler (intermediate can be crystallized/distilled) | The ability to isolate and purify the intermediate alcohol in Route 2 can simplify the final purification step significantly. |
Experimental Protocols
The following are detailed experimental methodologies for the key steps in each synthetic route, based on established chemical principles.
Protocol for Route 1: One-Pot Condensation
This protocol is adapted from analogous Hantzsch-type syntheses.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyramide (1.0 eq) and a suitable solvent such as acetone or THF.
-
Reagent Addition: In a separate container, dissolve 1,3-dichloroacetone (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred suspension of isobutyramide at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Filter off any solid byproducts.
-
Extraction: Neutralize the filtrate with a mild base (e.g., aqueous sodium bicarbonate solution). Extract the aqueous layer three times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Protocol for Route 2: Two-Step Synthesis
Step A: Synthesis of 2-Isopropyl-4-(hydroxymethyl)oxazole
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine isobutyramide (1.0 eq) and 1,3-dihydroxyacetone dimer (0.55 eq, as it's a dimer) in a solvent like toluene.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Continue refluxing until no more water is collected (typically 8-12 hours).
-
Workup and Purification: Cool the reaction mixture. Wash with aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude alcohol can be purified by column chromatography or crystallization.
Step B: Chlorination of 2-Isopropyl-4-(hydroxymethyl)oxazole
This protocol is based on standard procedures for converting alcohols to chlorides.[2]
-
Reaction Setup: Dissolve the purified 2-isopropyl-4-(hydroxymethyl)oxazole (1.0 eq) from Step A in an anhydrous solvent like dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.1-1.5 eq) dropwise to the cooled solution. A small amount of a catalyst like dimethylformamide (DMF) can be added.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Causality, Logic, and Synthesis Route Selection
The choice between these two synthetic routes is not merely a matter of yield; it is a strategic decision based on the specific priorities of the laboratory or production facility. The following decision-making workflow illustrates this logic.
Caption: Decision workflow for selecting the optimal synthetic route.
Expertise & Experience in Action
-
Why Choose Route 1? For early-stage discovery chemistry, where speed and the rapid generation of derivatives are paramount, Route 1 is often preferable. Its convergence and single-step nature allow a chemist to quickly produce the target scaffold. The challenges of handling 1,3-dichloroacetone can be managed on a small scale with appropriate engineering controls (i.e., a fume hood). The purification, while potentially more challenging, can be overcome with modern chromatographic techniques.
-
Why Choose Route 2? When planning for scale-up or prioritizing process safety, Route 2 becomes the clear frontrunner. The elimination of 1,3-dichloroacetone from the process is a significant advantage, reducing risks to operators and simplifying waste disposal.[2] Furthermore, the ability to isolate and verify the structure of the hydroxymethyl intermediate provides a critical quality control point before committing to the final, often irreversible, chlorination step. This de-risks the overall process, preventing the loss of valuable material in the event of a failed final step.
Conclusion and Recommendations
Both the one-pot condensation (Route 1) and the two-step synthesis via a hydroxymethyl intermediate (Route 2) are viable methods for producing this compound. There is no single "best" route; the optimal choice is contingent on the specific application.
-
For academic research and rapid, small-scale synthesis, the efficiency and step-economy of Route 1 make it an attractive option, provided the necessary safety precautions for handling 1,3-dichloroacetone are strictly followed.
-
For process development, pilot-scale production, and industrial manufacturing, the enhanced safety profile, reduced reagent toxicity, and inclusion of a quality control checkpoint make Route 2 the more prudent and responsible choice. The additional synthetic step is a justifiable trade-off for a safer, more robust, and scalable process.
Ultimately, this guide serves to empower researchers and drug development professionals to make an informed decision by benchmarking the key performance indicators of each synthetic pathway, aligning their choice with the overarching goals of their project.
References
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PrepChem.com. Synthesis of B. 4-(Chloromethyl)-2-isopropylthiazole hydrochloride. [Online] Available at: [Link]
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EurekAlert!. Computational blueprints expand the reach of synthetic metabolism. [Online] Available at: [Link]
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ChemRxiv. Path Toward High-Throughput Synthesis Planning via Performance Benchmarking. [Online] Available at: [Link]
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ChemRxiv. PaRoutes: a framework for benchmarking retrosynthesis route predictions. [Online] Available at: [Link]
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ResearchGate. Path Toward High-Throughput Synthesis Planning via Performance Benchmarking | Request PDF. [Online] Available at: [Link]
- Google Patents. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
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Semantic Scholar. Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. [Online] Available at: [Link]
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Curriculum Press. Organic Synthesis Routes. [Online] Available at: [Link]
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N Goalby chemrevise.org. 23 Synthetic Routes. [Online] Available at: [Link]
- Google Patents. CN103922938A - Method for synthesizing chloromethyl isopropyl carbonate.
-
YouTube. AS Synthetic Routes. [Online] Available at: [Link]
-
Save My Exams. Synthetic Routes (OCR A Level Chemistry A): Revision Note. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from 4-(Chloromethyl)-2-isopropyloxazole
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from the versatile building block, 4-(chloromethyl)-2-isopropyloxazole. As researchers and drug development professionals, our goal is not merely to synthesize new chemical entities but to rigorously characterize their biological activity and assess their potential as therapeutic agents. This document will detail the synthetic possibilities emanating from the this compound core, followed by a meticulous breakdown of standardized in vitro protocols to profile these novel derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
The Synthetic Potential of the this compound Scaffold
The this compound moiety is a valuable starting material in medicinal chemistry. The presence of a reactive chloromethyl group at the 4-position allows for a variety of nucleophilic substitution reactions, enabling the generation of a diverse library of derivatives. The isopropyloxazole core itself is a privileged structure, known to be present in numerous biologically active compounds.
The primary route for derivatization is the SN2 reaction at the chloromethyl group. The chlorine atom serves as a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups, each potentially modulating the biological activity of the resulting molecule.
Below is a diagram illustrating potential synthetic pathways from this compound.
Caption: Synthetic pathways from this compound.
By strategically selecting the nucleophile, a wide array of chemical functionalities can be incorporated, leading to compounds with potentially diverse pharmacological profiles, including anticancer and antimicrobial activities.
Part 1: In Vitro Anticancer Evaluation
A primary focus in the evaluation of novel heterocyclic compounds is their potential as anticancer agents. This section outlines a tiered approach to assess the cytotoxic and apoptotic effects of newly synthesized this compound derivatives.
Initial Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability. It is an excellent first-pass screening tool to determine the cytotoxic potential of your novel compounds against various cancer cell lines.
Scientific Rationale: This assay is based on the principle that viable cells with active mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture your chosen cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of your novel compounds and a positive control (e.g., Doxorubicin) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations for testing.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of your compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2][3]
-
Data Analysis and Comparison:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) should be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Data Table:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| Derivative 1 | MCF-7 | [Experimental Value] | [Experimental Value] |
| Derivative 1 | A549 | [Experimental Value] | [Experimental Value] |
| Derivative 2 | MCF-7 | [Experimental Value] | [Experimental Value] |
| Derivative 2 | A549 | [Experimental Value] | [Experimental Value] |
Mechanism of Cell Death: Apoptosis vs. Necrosis
For compounds that exhibit significant cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it generally does not elicit an inflammatory response. A common method to differentiate between apoptosis and necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Scientific Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol: Annexin V and PI Stating for Flow Cytometry
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with your novel compounds at their respective IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[4][5][6][7]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The data will allow you to distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Presentation:
The results are typically presented as quadrant plots, showing the distribution of the cell populations.
Caption: Experimental workflow for apoptosis assay.
Part 2: In Vitro Antimicrobial Evaluation
The oxazole scaffold is also known to be a component of various antimicrobial agents. Therefore, evaluating the antibacterial and antifungal activity of your novel derivatives is a logical and valuable step.
Determining Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.
Scientific Rationale: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The absence of visible growth (turbidity) in the wells indicates the inhibitory effect of the compound at that concentration.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Culture the bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in a suitable broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (typically ~5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of your novel compounds and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a growth control (inoculum without any compound) and a sterility control (broth medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).[8][9][10][11][12]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Comparative Data Table:
| Compound | Microorganism | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Derivative 1 | S. aureus | [Experimental Value] | [Experimental Value] |
| Derivative 1 | E. coli | [Experimental Value] | [Experimental Value] |
| Derivative 2 | S. aureus | [Experimental Value] | [Experimental Value] |
| Derivative 2 | E. coli | [Experimental Value] | [Experimental Value] |
Conclusion
This guide provides a foundational framework for the in vitro evaluation of novel compounds derived from this compound. By following these detailed protocols and understanding the scientific principles behind them, researchers can generate high-quality, reproducible data to assess the therapeutic potential of their synthesized molecules. Remember that this is a starting point, and further in-depth studies, such as target identification and in vivo efficacy, will be necessary for promising lead compounds. The systematic approach outlined here will ensure a solid foundation for these future investigations.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1952.
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]
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- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. protocols.io [protocols.io]
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Safety Operating Guide
Navigating the Safe Disposal of 4-(Chloromethyl)-2-isopropyloxazole: A Procedural Guide
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of specialized reagents like 4-(Chloromethyl)-2-isopropyloxazole (CAS No. 39624-97-0) are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step framework for the disposal of this halogenated organic compound, grounded in established safety protocols and an understanding of its chemical nature.
While a comprehensive Safety Data Sheet (SDS) from a primary manufacturer was not available at the time of this writing, the following procedures are synthesized from publicly available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, safety information for structurally analogous compounds, and general regulatory guidelines for hazardous waste.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's known and potential hazards is essential.
Chemical Identity and Properties:
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 39624-97-0 | [1][2] |
| Molecular Formula | C7H10ClNO | [1][2] |
| Molecular Weight | 159.61 g/mol | [1][2] |
| Appearance | Clear, colorless liquid (Predicted) | [2] |
Known Hazards:
The primary, officially registered hazard for this compound is Acute Toxicity (Oral) .[1]
Due to its structure as a chloromethylated organic compound, it is prudent to assume additional potential hazards common to this class of chemicals, such as skin irritation, serious eye irritation, and potential respiratory irritation.[3] Always handle this compound with the assumption that it is more hazardous than the limited available data suggests.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with preparation and ends with documented transfer to waste management professionals. This workflow is designed to minimize exposure and ensure regulatory compliance.
Caption: Disposal workflow for this compound.
Experimental Protocol: Detailed Disposal Steps
Objective: To safely collect, store, and prepare this compound and its contaminated materials for final disposal by a licensed hazardous waste contractor.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Chemical fume hood
Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, don the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
-
Work Area Preparation: All handling and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors.[3]
-
Waste Segregation and Collection:
-
This compound is a halogenated organic compound . It must be collected in a waste container specifically designated for this category of waste.
-
NEVER mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Carefully transfer the waste material into the designated container.
-
-
Decontamination of Empty Containers:
-
Any container that held this compound must be treated as hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed. The first rinseate must be collected and disposed of as halogenated organic waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but the most conservative approach is to collect all rinses as hazardous waste.
-
-
Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed at all times, except when adding waste.
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[4]
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The standard and recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5]
-
Causality and Trustworthiness in Protocol Design
-
Why Segregate Halogenated Waste? Halogenated compounds, like this one containing chlorine, can produce highly corrosive and toxic byproducts (e.g., hydrochloric acid) during incineration. Specialized incinerators are required to handle these emissions. Mixing them with non-halogenated streams contaminates the entire batch, necessitating more complex and expensive disposal procedures.
-
Why Work in a Fume Hood? While the volatility of this specific compound is not fully documented, many organic compounds have significant vapor pressures. The fume hood provides critical protection against inhalation, which is a primary route of exposure for volatile and semi-volatile chemicals.[3]
-
Self-Validating System: This protocol is self-validating through clear labeling and segregation. By correctly identifying and containing the waste at the point of generation, you prevent downstream cross-contamination and ensure that it is routed to the appropriate, compliant disposal facility. Adherence to this protocol inherently minimizes risk and ensures regulatory alignment with standards from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.
References
-
AccelaChem. (n.d.). 2-Chloro-4,5-difluorobenzaldehyde. Retrieved from [Link]
-
AccelaChem. (n.d.). (trans-2-Aminocyclopropyl)methanol. Retrieved from [Link]
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Unknown. (n.d.). Section 1. Identification. Retrieved from [Link]
-
Unknown. (n.d.). MSDS Linked to catalog.xlsx. Retrieved from [Link]
-
ECHA. (n.d.). Reaction mass of N,N'-ethylenebis[N-methyl-2-[(1-oxo-9-octadecenyl)oxy] - Registration Dossier. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]/articles/osha-rules-for-hazardous-chemicals-1005.html)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
